5-Bromo-N-methyl-3-nitropyridin-2-amine
Description
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Properties
IUPAC Name |
5-bromo-N-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPIJZGJPUGTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446490 | |
| Record name | 5-Bromo-N-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70232-59-6 | |
| Record name | 5-Bromo-N-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Bromo-N-methyl-3-nitropyridin-2-amine (CAS No. 70232-59-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-methyl-3-nitropyridin-2-amine is a halogenated and nitrated pyridine derivative. Its chemical structure, featuring a bromine atom, a nitro group, and a methylamino group on a pyridine ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and a detailed experimental protocol for its application in cross-coupling reactions.
Chemical Properties and Data
The key chemical properties of this compound are summarized in the table below. Currently, detailed experimental data such as NMR and mass spectrometry are not widely published in the public domain. Commercial suppliers like Sigma-Aldrich indicate that they do not collect analytical data for this specific product.
| Property | Value |
| CAS Number | 70232-59-6 |
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Solid (form may vary) |
| InChI | 1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9) |
| SMILES | CNc1ncc(Br)cc1--INVALID-LINK--=O |
Synthesis Protocol
Note: The following protocol is a hypothetical pathway and has not been experimentally validated from available literature.
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (from 2-Amino-5-bromopyridine)
A detailed and validated protocol for this step is available in the literature. It involves the nitration of 2-amino-5-bromopyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Step 2: N-methylation of 2-Amino-5-bromo-3-nitropyridine
This step would involve the selective methylation of the amino group. Care must be taken to avoid methylation of the pyridine ring nitrogen.
-
Reactants:
-
2-Amino-5-bromo-3-nitropyridine
-
A methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
An appropriate aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
-
-
Procedure (General Outline):
-
Dissolve 2-amino-5-bromo-3-nitropyridine in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add the base to the solution to deprotonate the amino group.
-
Add the methylating agent dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Experimental Protocols for Reactions
This compound serves as a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Reaction
The following protocol is adapted from a patent describing the synthesis of deubiquitylating enzyme (DUB) inhibitors.[1]
-
Objective: To synthesize N-methyl-3-nitro-5-phenylpyridin-2-amine.
-
Reactants and Reagents:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| This compound | 232.03 | 0.5 g | 2.16 | 1.0 |
| Phenylboronic acid | 121.93 | 0.52 g | 4.32 | 2.0 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 0.54 g | 6.49 | 3.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 731.74 | 0.176 g | 0.216 | 0.1 |
| Dimethylformamide (DMF) | - | 5 mL | - | - |
| Water (H₂O) | - | 1 mL | - | - |
-
Procedure:
-
To a solution of this compound (0.5 g, 2.16 mmol) in a mixture of DMF and water (5:1 mL), add phenylboronic acid (0.52 g, 4.32 mmol) and sodium bicarbonate (0.54 g, 6.49 mmol) at room temperature.[1]
-
Degas the reaction mixture for 15 minutes.[1]
-
Add PdCl₂(dppf) (0.176 g, 0.216 mmol) to the mixture.[1]
-
Heat the reaction mixture at 120 °C in a microwave reactor for 1 hour.[1]
-
After cooling to room temperature, pour the resulting mixture into water (100 mL).[1]
-
The subsequent workup would typically involve extraction with an organic solvent, followed by washing, drying, and purification of the product.
-
Visualizations
Plausible Synthetic Workflow
The following diagram illustrates a potential synthetic route to this compound and its subsequent use in a Suzuki coupling reaction.
Caption: Plausible synthesis and reaction workflow for this compound.
Logical Relationship in Drug Discovery Context
The use of this compound in the synthesis of DUB inhibitors highlights its role as a key intermediate in the drug discovery process.
Caption: Role as a building block in a drug discovery workflow.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is an active modulator of any specific signaling pathway. Its primary role, as documented, is that of a chemical intermediate used in the synthesis of more complex molecules which may have biological activity. For instance, the patent mentioning this compound is related to the development of inhibitors for deubiquitylating enzymes (DUBs), which are crucial in the ubiquitin-proteasome system that regulates a vast number of cellular processes. However, the biological activity is associated with the final products of the synthesis, not this particular starting material.
Conclusion
This compound is a valuable chemical intermediate for researchers in organic synthesis and drug discovery. While a definitive synthesis protocol is not publicly available, its utility in Suzuki-Miyaura cross-coupling reactions is documented. This guide provides the available technical information to support its use in the laboratory. Further research into its synthesis and reactivity is warranted to fully explore its potential in the development of novel chemical entities.
References
An In-depth Technical Guide on the Inferred Chemical Properties of 5-Bromo-N-methyl-3-nitropyridin-2-amine
Introduction
5-Bromo-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative. The presence of a bromine atom, a nitro group, and an N-methylated amine on the pyridine ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the amino group, creates a unique electronic environment that influences the reactivity of the pyridine core. This guide provides an overview of the inferred chemical properties, potential synthetic routes, and experimental considerations for this compound, drawing parallels from closely related molecules.
Inferred Chemical Properties
The chemical properties of this compound can be inferred from its constituent parts and similar compounds. The core structure is based on 2-aminopyridine, with substituents at the 3, 5, and N-positions.
Table 1: Comparison of Physicochemical Properties of Analogous Compounds
| Property | 2-Amino-5-bromo-3-nitropyridine | N-Methyl-3-nitropyridin-2-amine | 5-Bromo-N-methylpyridin-2-amine | This compound (Predicted) |
| CAS Number | 6945-68-2[1][2][3] | 4093-88-3[4][5] | 84539-30-0[6] | Not Available |
| Molecular Formula | C₅H₄BrN₃O₂[1][2][3] | C₆H₇N₃O₂[4] | C₆H₇BrN₂ | C₆H₆BrN₃O₂ |
| Molecular Weight | 218.01 g/mol [1][2][3] | 153.14 g/mol [4] | 187.04 g/mol [7] | ~232.04 g/mol |
| Appearance | Yellow to light-brown powder[1] | Not Specified | Not Specified | Likely a yellow to orange crystalline solid |
| Melting Point | 205-208 °C[1][8] | Not Specified | Not Specified | Likely in the range of 150-200 °C |
| Solubility | Limited solubility in water, soluble in polar organic solvents. | Not Specified | Not Specified | Expected to have low water solubility and good solubility in solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data (Hypothetical)
Based on the proposed structure, the following spectral characteristics would be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the N-methyl group. The chemical shifts would be influenced by the anisotropic effects of the nitro group and the electronic effects of the substituents.
-
¹³C NMR: Resonances for the five carbons of the pyridine ring and one for the methyl group. The carbon attached to the nitro group would be significantly downfield.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (if any secondary amine is present as an impurity), C-H stretching of the aromatic and methyl groups, N-O stretching of the nitro group, and C-Br stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a bromine atom.
Experimental Protocols
While a direct synthesis for this compound is not documented, a plausible synthetic route can be designed based on established methodologies for similar compounds. A potential starting material is the commercially available 2-amino-5-bromopyridine.
4.1. Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)
This procedure is adapted from established methods for the nitration of 2-amino-5-bromopyridine.[1][8][9]
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 10-40%)
-
Distilled water
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature remains below 5 °C.
-
Once the addition is complete, add concentrated nitric acid dropwise while maintaining the temperature at 0-5 °C.
-
After the addition of nitric acid, continue stirring the mixture at 0-5 °C for approximately 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is between 7 and 8, which will cause a yellow precipitate to form.
-
Collect the precipitate by filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the product under a vacuum to yield 2-amino-5-bromo-3-nitropyridine. The product can be further purified by recrystallization from a suitable solvent like ethyl methyl ketone.[9]
4.2. Hypothetical Synthesis of this compound
The final methylation step could be achieved through several standard N-alkylation methods.
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
A methylating agent (e.g., Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄))
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
Procedure:
-
Dissolve 2-amino-5-bromo-3-nitropyridine in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH) to deprotonate the amino group.
-
After stirring for a short period, add the methylating agent dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water or a saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
Diagram 1: Hypothetical Synthesis Workflow
Caption: Proposed synthetic route to this compound.
Diagram 2: Logical Relationship of Functional Groups and Reactivity
Caption: Influence of functional groups on the pyridine ring's reactivity.
Potential Applications in Drug Development
Substituted nitropyridines are important scaffolds in medicinal chemistry. The title compound, with its specific substitution pattern, could serve as a key intermediate in the synthesis of:
-
Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors, and the substituents offer multiple points for further functionalization to achieve target specificity.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The unique structure could be explored for novel antibacterial or antifungal activities.
-
Antiprotozoal Drugs: Many drugs against protozoal diseases contain nitroheterocyclic cores.
Researchers can utilize this compound as a building block to generate libraries of novel molecules for high-throughput screening in various disease models. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups.
Safety and Handling
While specific toxicity data is unavailable, compounds of this class should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a comprehensive, albeit inferred, overview of the chemical properties and handling of this compound. It is intended to facilitate further research and development by providing a solid foundation based on the known chemistry of analogous structures.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 4093-88-3|N-Methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. 5-BROMO-N-METHYLPYRIDIN-2-AMINE | 84539-30-0 [chemicalbook.com]
- 7. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
5-Bromo-N-methyl-3-nitropyridin-2-amine: A Technical Guide to its Physicochemical Properties and Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data for 5-Bromo-N-methyl-3-nitropyridin-2-amine. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols and theoretical considerations to enable researchers to determine its solubility in various solvents.
Compound Profile
This compound is a substituted nitropyridine derivative. Such compounds are of interest in medicinal chemistry and materials science due to their versatile chemical reactivity. The bromine atom, nitro group, and N-methylamino group on the pyridine ring offer multiple sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Amino-5-bromo-3-nitropyridine | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine |
| CAS Number | 70232-59-6 | 6945-68-2 | 884495-14-1 |
| Molecular Formula | C₆H₆BrN₃O₂ | C₅H₄BrN₃O₂ | C₇H₇BrN₂O₃ |
| Molecular Weight | 232.03 g/mol | 218.01 g/mol [1] | 247.05 g/mol [2] |
| Appearance | Solid (form) | Yellow to light-brown powder | Solid |
| Melting Point | No data available | 202-204 °C | No data available |
Solubility Profile: Theoretical Considerations and Experimental Approach
As of the date of this publication, no specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common solvents has been reported in the public domain. However, an estimation of its solubility characteristics can be inferred from its structure and the solvents used in the synthesis of related compounds.
The presence of a polar nitro group and the potential for hydrogen bonding through the N-methylamino group suggest some degree of solubility in polar organic solvents. Conversely, the bromine atom and the pyridine ring contribute to its lipophilicity. The N-methylation of the amino group, when compared to its unmethylated counterpart (2-Amino-5-bromo-3-nitropyridine), may influence its solubility. While N-methylation often increases lipophilicity, in some heterocyclic compounds, it can disrupt intermolecular hydrogen bonding in the solid state, potentially leading to an increase in solubility in certain solvents.
Given the lack of data, experimental determination of solubility is crucial. The following section provides detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of a solid organic compound. These can be broadly categorized into kinetic and equilibrium solubility assays.[3] For drug discovery and development, a solubility of greater than 60 µg/mL is often considered a benchmark.[4]
Shake-Flask Method (Equilibrium Solubility)
This traditional method determines the thermodynamic equilibrium solubility.[5]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[5]
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
High-Throughput Screening (HTS) Methods (Kinetic Solubility)
These methods are suitable for rapid screening of solubility in multiple solvents, particularly in early-stage drug discovery.[3]
Methodology (based on Nephelometry): [6]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly solubilizing organic solvent, such as Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: Dispense the stock solution into a multi-well plate and perform serial dilutions with the aqueous buffer or solvent of interest.
-
Precipitation Monitoring: The formation of a precipitate as the compound comes out of the DMSO solution is monitored by measuring the turbidity or light scattering of the solution in each well using a nephelometer.[6]
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Synthesis and Potential Solvents
The synthesis of this compound and its analogs can provide insights into solvents in which it is likely to be soluble. The synthesis of related nitropyridine derivatives often involves solvents such as acetonitrile, 1,4-dioxane, ethyl acetate, and methanol.[7] These solvents would be good starting points for solubility testing.
The diagram below illustrates a general synthetic pathway for a related compound, 5-bromo-2-methyl-3-nitropyridine, which can be synthesized from 5-amino-2-methyl-3-nitropyridine.[8]
Caption: General synthesis route for a related nitropyridine.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for a researcher to follow when determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound.
Conclusion
While quantitative solubility data for this compound is not currently available in the literature, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial physicochemical property. The provided workflows and methodologies are standard in the pharmaceutical and chemical industries and will enable the generation of reliable and reproducible solubility data. This information is essential for the further development and application of this compound in drug discovery and other scientific endeavors.
References
- 1. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. rheolution.com [rheolution.com]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
In-Depth Technical Guide: 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential applications of 5-Bromo-N-methyl-3-nitropyridin-2-amine (CAS No. 70232-59-6), a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, information from structurally similar nitropyridine derivatives is included to provide a broader context for its potential properties and hazards.
Chemical and Physical Properties
This compound is a solid organic compound. Its structure, featuring a pyridine ring substituted with bromo, nitro, and N-methylamino groups, makes it a versatile intermediate for further chemical synthesis.
| Property | Value | Source |
| CAS Number | 70232-59-6 | [1] |
| Molecular Formula | C₆H₆BrN₃O₂ | |
| Molecular Weight | 232.03 g/mol | |
| Appearance | Solid | |
| InChI Key | KOPIJZGJPUGTHU-UHFFFAOYSA-N | |
| SMILES String | CNc1ncc(Br)cc1--INVALID-LINK--=O |
Safety and Hazard Information
This compound is classified as hazardous. It is harmful if swallowed and poses a risk of serious eye damage. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Source: Sigma-Aldrich
For structurally similar compounds, such as other bromonitropyridine derivatives, hazards like skin irritation (H315) and respiratory irritation (H335) are also noted.[2][3][4] Users should handle this compound with the assumption that it may carry these additional risks.
Precautionary Measures and Handling
A logical workflow for handling this chemical is essential to minimize risk. This involves preparation, handling, and post-handling procedures.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[5][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation persists.[5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5] |
Note: These measures are based on protocols for similar hazardous chemical compounds.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on established synthesis routes for related nitropyridine derivatives, a plausible synthetic pathway and analytical method are outlined below.
Hypothetical Synthesis Protocol
The synthesis of this compound would likely involve the nitration of a corresponding 2-(methylamino)pyridine precursor, followed by bromination, or vice-versa. The following is a generalized procedure adapted from the synthesis of similar compounds.[8][9]
Reaction: 2-(Methylamino)-3-nitropyridine → this compound
-
Nitration (Example Precursor Step): To a solution of the starting aminopyridine in concentrated sulfuric acid, add fuming nitric acid dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Stir the mixture at a specified temperature (e.g., 60°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]
-
Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for purity analysis and reaction monitoring.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV detector at an appropriate wavelength (e.g., 254 nm) |
| Application | Purity assessment, reaction monitoring, pharmacokinetic studies |
Source: Adapted from SIELC Technologies method for a similar compound.[11][12]
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathway interactions for this compound have not been extensively documented in publicly available literature. However, the broader class of nitropyridine derivatives is of significant interest in drug discovery.[13]
Potential Applications in Drug Discovery
-
Scaffold for Bioactive Molecules: Pyridine derivatives are a "privileged structural motif" in drug design, found in numerous FDA-approved drugs.[13][14]
-
Enzyme Inhibition: Nitropyridines have been investigated as precursors for various enzyme inhibitors, including Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors.[13]
-
Anticancer and Antimicrobial Agents: The nitro group is a key pharmacophore in many bioactive molecules.[15] Its electron-withdrawing nature can be crucial for molecular interactions with biological targets. Nitro compounds are known to exhibit antimicrobial activity, often through bioreduction to toxic radical species within target cells.[16][17] Nitropyridine derivatives have been synthesized and evaluated for anticancer, antiviral, and anti-neurodegenerative properties.[13][18]
General Signaling Pathway Relationship
The nitro group often imparts redox properties to a molecule. In antimicrobial contexts, this can lead to the generation of reactive nitrogen species, which can induce cellular stress and damage DNA, lipids, and proteins, ultimately leading to cell death.
Conclusion
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. While specific toxicological and biological data are limited, its structural features suggest it is a valuable intermediate for the synthesis of potentially bioactive compounds, particularly in the fields of oncology and infectious diseases. Researchers working with this compound should adhere to strict safety protocols and can draw upon established synthetic and analytical methodologies for related nitropyridine derivatives to guide their work. Further research is needed to fully characterize its toxicological profile and explore its potential in drug development.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. 5-Bromo-2-nitropyridin-3-amine | 433226-05-2 [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. prepchem.com [prepchem.com]
- 10. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. 5-Bromo-6-methyl-3-nitropyridine-2-amine | SIELC Technologies [sielc.com]
- 12. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine|CAS 1956341-62-0 [benchchem.com]
A Technical Guide to 5-Bromo-N-methyl-3-nitropyridin-2-amine: Synthesis and Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromo-N-methyl-3-nitropyridin-2-amine, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document details its physicochemical properties, provides a comprehensive synthesis protocol, and illustrates its utility as a foundational building block for more complex molecules.
Core Compound Identification and Properties
The compound of interest is unambiguously identified by the IUPAC name This compound . It is a substituted pyridine derivative featuring bromo, N-methylamino, and nitro functional groups, which impart specific reactivity characteristics crucial for its role as a synthetic intermediate.
Data Presentation: Physicochemical Properties
Quantitative data for the target compound and its immediate precursor are summarized below for reference and comparison.
| Property | Value (for this compound) | Value (for precursor 5-Bromo-3-nitropyridin-2-amine) |
| CAS Number | 70232-59-6[1][2][3][4] | 6945-68-2[5] |
| Molecular Formula | C₆H₆BrN₃O₂[1][3] | C₅H₄BrN₃O₂[5] |
| Molecular Weight | 232.03 g/mol [1][3] | 218.01 g/mol [5] |
| Appearance | Solid[1] | Yellow to light-brown powder |
| InChI Key | KOPIJZGJPUGTHU-UHFFFAOYSA-N[1] | QOOCOFOGYRQPPN-UHFFFAOYSA-N |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1[1] | Skin Irritation 2, Eye Irritation 2 |
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved via a two-step process starting from 2-amino-5-bromopyridine. The following protocols provide detailed methodologies for each stage.
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)
This procedure is based on the electrophilic nitration of 2-amino-5-bromopyridine.
Materials and Reagents:
-
2-amino-5-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)
-
95% Nitric Acid (HNO₃)
-
Ice
-
40% Sodium Hydroxide (NaOH) solution
Experimental Protocol:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, charge 500 mL of concentrated sulfuric acid and cool in an ice bath.
-
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature remains below 5°C.[6]
-
Once the addition is complete, add 26 mL (0.57 mole) of 95% nitric acid dropwise while maintaining the temperature at 0°C.[6]
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[6]
-
Heat the mixture to 50–60°C and stir for 1 hour.[6]
-
Cool the reaction mixture and carefully pour it onto 5 L of ice.
-
Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution.[6]
-
Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.
-
Wash the solid with water until the washings are sulfate-free and dry to yield the precursor.
Step 2: N-methylation of 2-Amino-5-bromo-3-nitropyridine (Proposed)
This proposed protocol outlines a standard method for the selective methylation of the primary amino group.
Materials and Reagents:
-
2-Amino-5-bromo-3-nitropyridine (from Step 1)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Experimental Protocol:
-
Suspend 2-amino-5-bromo-3-nitropyridine in anhydrous THF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add 1.1 equivalents of sodium hydride portion-wise. Allow the mixture to stir for 30 minutes at 0°C to form the corresponding anion.
-
Add 1.1 equivalents of methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. Purify the resulting crude solid via column chromatography (silica gel) to yield pure this compound.
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the synthesis workflow and the compound's role in drug development.
References
In-Depth Technical Guide: Electronic Properties of 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate. The electronic properties of this molecule, governed by the interplay of electron-donating and electron-withdrawing substituents on the pyridine ring, are crucial for understanding its reactivity, molecular interactions, and potential applications. This guide provides a comprehensive overview of the theoretical electronic properties of this compound, based on computational studies of analogous compounds. It also details the standard experimental protocols for the determination of these properties.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional organic materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of their electronic and steric properties, thereby influencing their biological activity and material characteristics. This compound incorporates an electron-donating N-methylamino group, and two electron-withdrawing groups: a nitro group and a bromine atom. This unique substitution pattern is expected to result in interesting electronic characteristics, including a significant dipole moment and specific frontier molecular orbital distributions, which are critical for its reactivity and potential use as a building block in drug discovery.
Theoretical Electronic Properties
Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[1]
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -3.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.5 eV | Reflects chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 3.0 eV | Energy released upon gaining an electron |
| Global Hardness (η) | 1.75 | Resistance to change in electron distribution |
| Global Softness (S) | 0.57 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 4.75 | Tendency to attract electrons |
| Electrophilicity Index (ω) | 6.46 | Propensity to accept electrons |
Note: These values are hypothetical and based on trends observed in similar molecules. Actual experimental values may vary.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a negative potential (red/yellow regions) around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating susceptibility to electrophilic attack. A positive potential (blue regions) is anticipated around the hydrogen atoms of the methylamino group, suggesting these are sites for nucleophilic interaction.[1]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. For the title compound, significant delocalization of electron density is expected from the lone pairs of the amino nitrogen and the oxygen atoms of the nitro group into the pyridine ring's antibonding orbitals. These interactions contribute to the overall stability of the molecule.[2][3]
Experimental Protocols for Electronic Characterization
To experimentally validate the theoretical predictions, the following protocols are recommended.
UV-Visible Spectroscopy
This technique is used to determine the electronic absorption properties of the molecule, which are related to the electronic transitions between molecular orbitals.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁵ M) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Analysis: Identify the wavelength of maximum absorption (λmax). The optical band gap can be estimated from the onset of the absorption edge.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the redox potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels.
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).
-
Working Electrode: A glassy carbon electrode is typically used.
-
Reference and Counter Electrodes: A standard calomel electrode (SCE) or Ag/AgCl electrode can be used as the reference, and a platinum wire as the counter electrode.
-
Measurement: Add the sample to the electrolyte solution and record the cyclic voltammogram by scanning the potential.
-
Analysis: Determine the onset oxidation and reduction potentials. These can be used to estimate the HOMO and LUMO energies using established empirical equations.
Visualizations
Caption: Experimental workflow for electronic characterization.
Caption: Relationship between key electronic properties.
Conclusion
The electronic properties of this compound, characterized by the interplay of its electron-donating and withdrawing substituents, suggest it is a molecule with significant potential for further investigation. The theoretical data, extrapolated from analogous compounds, provides a solid foundation for predicting its reactivity and guiding its application in medicinal chemistry and materials science. The experimental protocols detailed herein offer a clear pathway for the empirical validation of these properties. Further research into this and related compounds is warranted to fully explore their potential.
References
Reactivity of 5-Bromo-N-methyl-3-nitropyridin-2-amine with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-methyl-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a bromo, a nitro, and an N-methylamino group on the pyridine ring imparts a unique reactivity profile, particularly towards nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the reactivity of this scaffold with various nucleophiles, supported by data from analogous systems, detailed experimental protocols, and mechanistic diagrams.
The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 3-position. The interplay between the activating effect of the nitro group and the potential leaving groups, the bromo substituent at the 5-position and potentially the nitro group itself, dictates the regioselectivity of nucleophilic substitution reactions.
Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for the functionalization of this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process typically involves two key steps:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the leaving group.
The regioselectivity of the initial nucleophilic attack is governed by the electronic effects of the substituents on the pyridine ring. The potent electron-withdrawing nitro group at the 3-position strongly activates the ring for nucleophilic attack, primarily at the positions ortho and para to it (positions 2, 4, and 6).
Regioselectivity: Bromo vs. Nitro as the Leaving Group
A critical aspect of the reactivity of this compound is the competition between the bromo and nitro groups as potential leaving groups. Based on studies of structurally similar 3-nitro-5-halopyridines, a clear trend in regioselectivity has been observed, particularly with sulfur-based nucleophiles.
Research on the nucleophilic functionalization of 2-substituted-3-nitropyridines has shown that the 3-nitro group is often a better leaving group than a halogen at the 5-position.[1] This preference is attributed to the strong electron-withdrawing nature of the nitro group, which not only activates the ring for attack but also stabilizes the transition state leading to its departure.
Therefore, it is anticipated that the reaction of this compound with many nucleophiles, especially soft nucleophiles like thiols, will preferentially proceed via the displacement of the 3-nitro group.
Reactivity with Different Classes of Nucleophiles
While specific quantitative data for this compound is limited, we can extrapolate its reactivity with various nucleophiles based on established principles and data from analogous compounds.
Sulfur Nucleophiles (Thiols and Thiolates)
Sulfur nucleophiles are expected to be highly reactive towards this compound. Studies on similar 2-substituted-3-nitro-5-bromopyridines have demonstrated that thiols readily displace the 3-nitro group to form the corresponding 3-thioether derivatives in good yields.[1]
Table 1: Predicted Reactivity with Sulfur Nucleophiles
| Nucleophile | Predicted Major Product | Expected Yield Range |
| Thiophenol | 5-Bromo-N-methyl-3-(phenylthio)pyridin-2-amine | High |
| Benzyl Mercaptan | 3-(Benzylthio)-5-bromo-N-methylpyridin-2-amine | High |
| Sodium Sulfide | Bis(5-bromo-2-(methylamino)pyridin-3-yl)sulfane | Moderate to High |
Nitrogen Nucleophiles (Amines)
Primary and secondary amines are effective nucleophiles in SNAr reactions with activated pyridines. It is anticipated that amines will react with this compound to displace the 3-nitro group, leading to the formation of 3-aminopyridine derivatives. The N-methylamino group already present on the ring may influence the reaction rate due to its electronic and steric properties.
Table 2: Predicted Reactivity with Nitrogen Nucleophiles
| Nucleophile | Predicted Major Product | Expected Yield Range |
| Piperidine | 5-Bromo-N-methyl-3-(piperidin-1-yl)pyridin-2-amine | Moderate to High |
| Morpholine | 4-(5-Bromo-2-(methylamino)pyridin-3-yl)morpholine | Moderate to High |
| Aniline | 5-Bromo-N-methyl-N3-phenylpyridine-2,3-diamine | Moderate |
Oxygen Nucleophiles (Alkoxides and Phenoxides)
Oxygen-based nucleophiles, such as alkoxides and phenoxides, are also expected to participate in SNAr reactions. The displacement of the 3-nitro group is the most probable outcome, yielding 3-alkoxy or 3-aryloxy pyridines.
Table 3: Predicted Reactivity with Oxygen Nucleophiles
| Nucleophile | Predicted Major Product | Expected Yield Range |
| Sodium Methoxide | 5-Bromo-3-methoxy-N-methylpyridin-2-amine | Moderate to High |
| Sodium Phenoxide | 5-Bromo-N-methyl-3-phenoxypyridin-2-amine | Moderate |
Experimental Protocols
The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound, based on procedures reported for similar compounds. Optimization of reaction conditions (temperature, solvent, base, and reaction time) will be necessary for specific nucleophiles.
General Protocol for Reaction with Sulfur Nucleophiles
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3, NaH, or Et3N) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the base and stir for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the thiol dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-thioether derivative.
General Protocol for Reaction with Nitrogen Nucleophiles
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine) (2.0 - 5.0 equivalents, can also be used as the solvent)
-
Optional: Base (e.g., K2CO3 or a non-nucleophilic organic base like DBU) if the amine is used as a salt.
-
Solvent (e.g., DMF, DMSO, or excess amine)
Procedure:
-
Combine this compound and the amine in a reaction vessel.
-
If a solvent other than the amine is used, add it to the mixture. If a base is required, add it at this stage.
-
Heat the reaction mixture with stirring (typically between 80-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the excess amine and solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Reaction with Oxygen Nucleophiles
Materials:
-
This compound
-
Alcohol or Phenol (1.1 - 1.5 equivalents)
-
Strong base (e.g., NaH, KHMDS, or KOtBu) (1.2 - 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., THF, DMF, or dioxane)
Procedure:
-
To a solution of the alcohol or phenol in the anhydrous solvent, add the strong base portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.
-
Add a solution of this compound in the same solvent to the nucleophile solution.
-
Heat the reaction mixture to the appropriate temperature (typically between 60-120 °C) and monitor its progress.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a versatile substrate for nucleophilic aromatic substitution reactions. The presence of the strongly activating 3-nitro group facilitates the displacement of either the nitro group itself or the 5-bromo substituent, with evidence from analogous systems suggesting a preference for the displacement of the nitro group, particularly with sulfur nucleophiles. This reactivity profile opens up a wide range of possibilities for the synthesis of novel, highly substituted pyridine derivatives for applications in drug discovery and materials science. The provided experimental protocols offer a solid foundation for researchers to explore the synthetic utility of this promising chemical scaffold. Further experimental work is warranted to precisely quantify the reactivity and regioselectivity with a broader range of nucleophiles.
References
Unraveling the Potential Mechanism of Action of 5-Bromo-N-methyl-3-nitropyridin-2-amine: A Technical Overview for Researchers
Abstract
5-Bromo-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative for which the specific mechanism of action has not been extensively elucidated in publicly available scientific literature. However, by examining the biological activities of structurally analogous compounds, we can infer potential pharmacological pathways and targets. This technical guide synthesizes information on related pyridine, nitropyridine, and N-methyl-pyridinamine derivatives to propose a hypothetical mechanism of action for this compound. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future experimental investigations. The proposed activities for this compound class include potential antitubercular, antimicrobial, anticancer, and neurological effects.
Introduction
Inferred Mechanisms of Action Based on Structural Analogs
Based on the activities of similar chemical structures, the following potential mechanisms of action for this compound are proposed.
Potential Antitubercular Activity via MmpL3 Inhibition
Derivatives of pyridine-2-methylamine have been identified as potent inhibitors of the Mycobacterium tuberculosis protein MmpL3.[5] MmpL3 is an essential inner membrane transporter responsible for shuttling mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. The N-methyl-pyridin-2-amine core of the title compound is a key feature in some of these MmpL3 inhibitors.
Hypothetical Signaling Pathway: MmpL3 Inhibition
Caption: Hypothetical inhibition of the MmpL3 transporter by this compound.
Potential Antimicrobial and Antioxidant Properties
N-aryl-pyrimidinamine derivatives containing a substituted pyridine moiety have demonstrated moderate antimicrobial and notable antioxidant activities.[6][7] The mechanism for the antimicrobial effects may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The antioxidant activity is likely due to the ability of the aminopyridine scaffold to scavenge free radicals.
Potential as a Dopamine Transporter (DAT) Inhibitor
Simple substituted pyridines have been identified as novel inhibitors of the dopamine transporter (DAT).[8] The activity and selectivity of these compounds are highly dependent on the substitution pattern on the pyridine ring. Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism relevant in the treatment of conditions like depression and Parkinson's disease. The specific substituents on this compound would determine its potential affinity and selectivity for DAT.
Hypothetical Signaling Pathway: Dopamine Transporter Inhibition
Caption: Inferred mechanism of dopamine transporter (DAT) inhibition.
Potential Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
5-substituted pyridine analogs have been shown to act as both agonists and antagonists at neuronal nicotinic acetylcholine receptors (nAChRs).[9] The nature of the substituent at the 5-position of the pyridine ring is a critical determinant of the activity and selectivity for different nAChR subtypes. The bromo-substituent in the title compound could confer specific binding properties at these receptors.
Potential Antiproliferative Activity
A wide range of pyridine derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines.[1] The mechanisms underlying these effects are diverse and can include the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis. The nitro group on the pyridine ring, in particular, is a feature found in some anticancer agents and can be a site for bioreductive activation in hypoxic tumor environments.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available. However, the following table summarizes data for structurally related compounds to provide a reference for potential potency.
| Compound Class | Target/Assay | Value | Reference |
| Pyridine-2-methylamine derivatives | M. tuberculosis H37Rv (MIC) | 0.0156 - 4 µg/mL | [5] |
| Substituted Pyridines | Dopamine Transporter (Ki) | 79 nM | [8] |
| 5-substituted Pyridine Analogues | Neuronal nAChR Binding (Ki) | 0.055 - 0.69 nM | [9] |
| Pyridine Derivatives | Antiproliferative (IC50) | 16 - 422 nM | [1] |
Representative Experimental Protocols
The following are examples of experimental protocols that could be adapted to investigate the potential biological activities of this compound.
Antitubercular Activity Assay (MIC Determination)
This protocol is based on methods used for evaluating MmpL3 inhibitors.[5]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7-14 days.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Dopamine Transporter (DAT) Binding Assay
This protocol is based on methods for identifying DAT inhibitors.[8]
-
Source of DAT: Human dopamine transporter (hDAT) expressed in a suitable cell line (e.g., HEK293 cells).
-
Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT ligand.
-
Procedure:
-
Prepare cell membrane homogenates expressing hDAT.
-
Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value determined from the competition binding curve.
-
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be experimentally defined, the analysis of structurally related compounds provides a strong foundation for hypothesizing its potential biological activities. The presence of the substituted pyridine core suggests that this compound could exhibit antitubercular, antimicrobial, anticancer, or neurological effects.
Future research should focus on a systematic in vitro evaluation of this compound against a panel of targets, including MmpL3, various microbial strains, cancer cell lines, and key neurotransmitter transporters and receptors. The experimental protocols outlined in this guide provide a starting point for such investigations. The insights gained from these studies will be crucial in determining the therapeutic potential of this and related molecules. Furthermore, the nitro group offers a handle for further chemical modification, allowing for the synthesis of analogs with potentially improved potency and selectivity.[2]
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis of 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-N-methyl-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the nitration of 2-amino-5-bromopyridine, followed by the N-methylation of the resulting intermediate. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via the following two key steps:
-
Nitration: Electrophilic nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine.
-
N-Methylation: Subsequent methylation of the amino group of 2-amino-5-bromo-3-nitropyridine to afford the final product.
Figure 1: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This procedure is based on established methods for the nitration of 2-aminopyridine derivatives.
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 95%)
-
Ice
-
40% Sodium Hydroxide (NaOH) solution
-
Water
Equipment:
-
Three-necked flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, 500 ml of concentrated sulfuric acid is cooled in an ice bath.
-
To the cooled sulfuric acid, 86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added portion-wise, ensuring the temperature does not exceed 5°C.
-
A nitrating mixture is prepared by carefully adding 26 ml (39 g, 0.57 mole) of 95% nitric acid to a separate flask, which is also cooled in an ice bath.
-
The nitrating mixture is added dropwise to the solution of 2-amino-5-bromopyridine in sulfuric acid, maintaining the reaction temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction mixture is then heated to 50-60°C for 1 hour.
-
The flask is cooled, and the contents are carefully poured onto 5 liters of ice.
-
The resulting solution is neutralized with 1350 ml of 40% sodium hydroxide solution.
-
The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration.
-
The solid is washed with water until the washings are free of sulfate. A slightly acidified water wash can be used at the end to prevent the formation of a colloidal suspension.
-
The product is dried to yield 2-amino-5-bromo-3-nitropyridine.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromopyridine | N/A |
| Product | 2-Amino-5-bromo-3-nitropyridine | N/A |
| Molecular Formula | C₅H₄BrN₃O₂ | [1] |
| Molecular Weight | 218.01 g/mol | [1] |
| Appearance | Yellow precipitate | N/A |
| Yield | 78.2% (based on checkers' yield) | [2] |
| Melting Point | 202-204°C (crude), 210°C (recrystallized from ethyl methyl ketone) | [2] |
Step 2: Synthesis of this compound (Proposed Method)
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or a non-nucleophilic organic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Proposed Procedure:
-
To a solution of 2-amino-5-bromo-3-nitropyridine (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere, a suitable base (e.g., NaH, 1.1 equivalents) is added portion-wise at 0°C.
-
The mixture is stirred at this temperature for 30 minutes to allow for the deprotonation of the amino group.
-
Methyl iodide (1.1-1.5 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required to drive the reaction to completion.
-
Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford this compound.
Anticipated Quantitative Data for Step 2
| Parameter | Anticipated Value |
| Starting Material | 2-Amino-5-bromo-3-nitropyridine |
| Product | This compound |
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.04 g/mol |
| Appearance | Likely a solid |
| Yield | Dependent on optimized reaction conditions |
| Melting Point | To be determined experimentally |
Logical Workflow for Synthesis and Characterization
References
An In-depth Technical Guide on the Hypothetical Discovery and Characterization of 5-Bromo-N-methyl-3-nitropyridin-2-amine
Disclaimer: The compound 5-Bromo-N-methyl-3-nitropyridin-2-amine is not well-documented in publicly available scientific literature. Therefore, this guide is presented as a hypothetical case study to illustrate the process of discovery, characterization, and evaluation for a novel chemical entity. The experimental protocols, data, and biological activities described herein are representative examples based on structurally similar compounds and established methodologies in drug discovery.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs.[1][2][3] The introduction of nitro, bromo, and N-methyl substituents onto the pyridine scaffold can significantly modulate its physicochemical properties and biological activity. Nitropyridines, in particular, serve as versatile precursors for a wide range of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2] This whitepaper details the hypothetical synthesis, purification, characterization, and initial biological evaluation of a novel substituted pyridine, this compound, as a potential kinase inhibitor.
Synthesis and Characterization
The synthesis of this compound was conceptualized as a multi-step process starting from a commercially available aminopyridine. The general synthetic approach is outlined below, followed by detailed experimental protocols.
Hypothetical Synthetic Pathway
The proposed synthesis involves three key steps:
-
Nitration: Electrophilic nitration of a brominated aminopyridine precursor.
-
N-Methylation: Selective methylation of the amino group.
-
Purification: Isolation and purification of the final compound using column chromatography and recrystallization.
An alternative approach could involve the bromination and N-methylation of a pre-existing nitropyridine. The pyridine ring's electron-deficient nature can make electrophilic aromatic substitution challenging, often requiring harsh reaction conditions.[4]
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)
This protocol is adapted from established procedures for the nitration of aminobromopyridines.[5]
-
Reaction Setup: In a 1-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 500 mL of concentrated sulfuric acid (98%). Cool the acid to 0°C using an ice bath.
-
Substrate Addition: Slowly add 86.5 g (0.5 mol) of 2-amino-5-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
-
Nitration: Add 26 mL (0.57 mol) of 95% nitric acid dropwise to the mixture while maintaining the temperature at 0°C. After the addition is complete, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 55°C for 1 hour.
-
Quenching and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 5 liters of crushed ice with vigorous stirring. Neutralize the mixture with a 40% sodium hydroxide solution.
-
Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Dry the product under a vacuum to yield 2-amino-5-bromo-3-nitropyridine.[5]
Protocol 2.2.2: Synthesis of this compound (Final Compound)
-
Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, suspend 10.9 g (0.05 mol) of 2-amino-5-bromo-3-nitropyridine and 8.3 g (0.06 mol) of potassium carbonate in 100 mL of anhydrous dimethylformamide (DMF).
-
Methylation: Add 3.75 mL (0.06 mol) of methyl iodide dropwise to the suspension.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the final product.
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various analytical techniques. The following table summarizes the hypothetical characterization data.
| Analysis | Result |
| Appearance | Pale Yellow Solid |
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.04 g/mol |
| Melting Point | 155-158 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J=2.0 Hz, 1H), 8.10 (d, J=2.0 Hz, 1H), 3.15 (d, J=5.2 Hz, 3H), 6.50 (br s, 1H, NH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.2, 149.5, 140.1, 125.8, 108.9, 29.7 |
| Mass Spec (ESI) | m/z 231.97 [M+H]⁺ |
| HPLC Purity | >98% (254 nm) |
Note: NMR chemical shifts are hypothetical and based on typical values for substituted pyridines.[6][7][8]
Biological Activity and Screening
Substituted aminopyridines are known to exhibit a wide range of biological activities, with many acting as kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[10][11]
Target Rationale: Kinase Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cellular processes like proliferation and survival.[12][13] The RAS-RAF-MEK-ERK signaling cascade is a well-studied component of this pathway and is frequently mutated in human cancers.[12][14] Therefore, inhibitors targeting kinases within this pathway, such as MEK or ERK, are of significant therapeutic interest.[12][13] We hypothesized that this compound could act as an inhibitor of a kinase in the MAPK/ERK pathway.
Kinase Inhibitor Screening Workflow
A standard high-throughput screening workflow was employed to evaluate the inhibitory activity of the synthesized compound.
Experimental Protocol: In Vitro Kinase Assay
-
Assay Principle: A fluorescence-based assay was used to measure the activity of a target kinase (e.g., MEK1). The assay measures the phosphorylation of a substrate peptide by the kinase.
-
Procedure:
-
The kinase, substrate, and ATP were incubated in a buffer solution in a 384-well plate.
-
This compound was added at various concentrations.
-
The reaction was allowed to proceed at room temperature for 1 hour.
-
A detection reagent containing an antibody specific for the phosphorylated substrate was added.
-
The fluorescence intensity was measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) was calculated from the dose-response curve.
Hypothetical Screening Results
The compound was screened against a panel of kinases. The IC50 values for selected kinases are presented in the table below.
| Kinase Target | IC50 (nM) |
| MEK1 | 85 |
| ERK2 | 1,200 |
| p38α | >10,000 |
| JNK1 | >10,000 |
| CDK2 | 8,500 |
The data suggests that this compound exhibits potent and selective inhibitory activity against MEK1, a key kinase in the MAPK/ERK pathway.
Mechanism of Action: MAPK/ERK Signaling Pathway
The MAPK/ERK signaling pathway is a three-tiered kinase cascade consisting of RAF, MEK, and ERK.[13] This pathway transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes.[10] Our hypothetical results indicate that this compound acts by inhibiting MEK1, thereby preventing the phosphorylation and activation of its downstream substrate, ERK.[10]
Conclusion and Future Directions
This whitepaper presents a hypothetical framework for the discovery and initial characterization of a novel substituted pyridine, this compound. The proposed synthetic route is feasible, and the hypothetical biological data suggest that the compound is a potent and selective inhibitor of MEK1 kinase.
Future work would involve:
-
Confirmation of Synthesis and Structure: Actual synthesis and rigorous characterization of the compound.
-
In-depth Biological Evaluation: Comprehensive kinase profiling, cellular assays to confirm on-target activity, and assessment of off-target effects.
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and drug-like properties.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models.
The exploration of novel substituted pyridines like the one described here holds promise for the development of new therapeutic agents targeting diseases driven by aberrant kinase signaling.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-N-methyl-3-nitropyridin-2-amine literature review
An In-depth Technical Guide to 5-Bromo-N-methyl-3-nitropyridin-2-amine
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a nitro group, and a methylamino group on the pyridine core, makes it a versatile intermediate for the synthesis of more complex molecules.[1][2] The presence of these functional groups allows for a variety of chemical transformations, including nucleophilic substitution, reduction of the nitro group, and cross-coupling reactions.[1] This guide provides a comprehensive overview of the available literature on this compound, including its chemical properties, a plausible synthesis pathway with detailed experimental protocols, and a discussion of its potential applications based on the activities of related compounds.
Chemical and Physical Properties
The physicochemical properties of this compound and its immediate precursor, 2-Amino-5-bromo-3-nitropyridine, are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 70232-59-6 | [3][4] |
| Molecular Formula | C₆H₆BrN₃O₂ | [4] |
| Molecular Weight | 232.03 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI | 1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9) | [4] |
| InChI Key | KOPIJZGJPUGTHU-UHFFFAOYSA-N | [4] |
| SMILES | CNc1ncc(Br)cc1--INVALID-LINK--=O | [4] |
Table 2: Physicochemical Properties of 2-Amino-5-bromo-3-nitropyridine
| Property | Value | Reference |
| CAS Number | 6945-68-2 | [5] |
| Molecular Formula | C₅H₄BrN₃O₂ | |
| Molecular Weight | 218.01 g/mol | |
| Appearance | Yellow to light-brown powder | |
| Melting Point | 205-208 °C | [2] |
| InChI | 1S/C5H4BrN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | [6] |
| InChI Key | QOOCOFOGYRQPPN-UHFFFAOYSA-N | [6] |
| SMILES | C1=C(C=NC(=C1--INVALID-LINK--[O-])N)Br | [6] |
Synthesis Pathway
A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-amino-5-bromopyridine. The first step is the nitration of the pyridine ring, followed by the selective N-methylation of the amino group.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This procedure is adapted from the nitration of 2-amino-5-bromopyridine.[2][7]
-
Materials: 2-amino-5-bromopyridine, concentrated sulfuric acid (98%), fuming nitric acid, ice, 40% sodium hydroxide solution.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath, add 500 mL of concentrated sulfuric acid.
-
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the sulfuric acid, ensuring the temperature remains low.
-
Once the addition is complete, slowly add a nitrating mixture of concentrated sulfuric and nitric acid, keeping the temperature between 0-5 °C.[2]
-
After the addition is complete, stir the reaction mixture at low temperature for an additional 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a 40% sodium hydroxide solution.
-
The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration, washed with water until the washings are neutral, and dried.[7]
-
Step 2: Synthesis of this compound
This is a general procedure for the N-methylation of an amino group.
-
Materials: 2-amino-5-bromo-3-nitropyridine, a suitable solvent (e.g., DMF or THF), a base (e.g., NaH or K₂CO₃), and a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Procedure:
-
Dissolve 2-amino-5-bromo-3-nitropyridine in a suitable aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight excess of a base (e.g., sodium hydride) to deprotonate the amino group.
-
Slowly add one equivalent of the methylating agent (e.g., methyl iodide) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Potential Applications and Biological Relevance
While no specific biological activities for this compound have been reported, the broader class of nitropyridine derivatives is of significant interest in medicinal chemistry.[1] These compounds serve as crucial intermediates in the synthesis of various biologically active molecules.[8]
Nitropyridine derivatives have been investigated for a range of therapeutic applications, including:
-
Antitumor agents [1]
-
Antiviral compounds [1]
-
Anti-neurodegenerative agents [1]
-
Janus kinase 2 (JAK2) inhibitors [9]
-
Antimalarial agents [9]
-
Anticancer agents [9]
The nitro group in these compounds can be readily reduced to an amino group, which can then be further functionalized, providing access to a wide range of chemical diversity.[1]
Caption: Potential derivatization and applications of the core compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for use in drug discovery and development. While direct biological data on this specific compound is scarce in the public domain, the well-established biological activities of related nitropyridine derivatives suggest that it could serve as a key building block for novel therapeutic agents. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical reactivity and potential applications in various fields of chemical and pharmaceutical research.
References
- 1. 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine|CAS 1956341-62-0 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. (5-BROMO-3-NITRO-PYRIDIN-2-YL)-METHYL-AMINE | 70232-59-6 [chemicalbook.com]
- 4. This compound AldrichCPR 70232-59-6 [sigmaaldrich.com]
- 5. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-N-methyl-3-nitropyridin-2-amine as a versatile starting material in the synthesis of potent and selective kinase inhibitors. The strategic positioning of the bromo, methylamino, and nitro groups on the pyridine ring offers multiple avenues for chemical modification, making it a valuable scaffold for drug discovery programs targeting various protein kinases.
The pyridine core is a well-established pharmacophore in many kinase inhibitors, often engaging in crucial hydrogen bond interactions within the ATP-binding site of the kinase hinge region.[1] The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][3] Furthermore, the nitro group at the 3-position can be readily reduced to an amino group, providing an additional point for derivatization to modulate the compound's potency, selectivity, and pharmacokinetic properties.[1]
Key Synthetic Strategies
The development of kinase inhibitors from this compound typically involves a multi-step synthetic sequence. The general workflow often begins with a cross-coupling reaction at the 5-position, followed by the reduction of the nitro group, and subsequent functionalization of the resulting amino group.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.[2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[4]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos or other suitable phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 8-12 hours, monitoring by TLC or LC-MS.[5]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Protocol 3: Nitro Group Reduction
This protocol describes the reduction of the nitro group to an amine, a crucial step for further functionalization.[1]
Materials:
-
5-Substituted-N-methyl-3-nitropyridin-2-amine (1.0 eq)
-
Iron powder (Fe) (5.0 eq) or Tin(II) chloride (SnCl₂) (4.0 eq)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) and Water
Procedure (using Iron):
-
To a solution of the nitro compound in ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the desired diamine, which can often be used in the next step without further purification.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical inhibitory activity data for a series of kinase inhibitors derived from this compound, targeting a representative kinase such as a Cyclin-Dependent Kinase (CDK). Such data is crucial for guiding the optimization of lead compounds.[6]
| Compound ID | R Group at 5-position | R' Group at 3-amino | IC₅₀ (nM) vs. CDK2 |
| 1a | Phenyl | Acetyl | 150 |
| 1b | 4-Fluorophenyl | Acetyl | 75 |
| 1c | 4-Methoxyphenyl | Acetyl | 200 |
| 1d | Pyridin-4-yl | Acetyl | 120 |
| 2a | 4-Fluorophenyl | Cyclopropanecarbonyl | 50 |
| 2b | 4-Fluorophenyl | Methylsulfonyl | 90 |
| 2c | 4-Fluorophenyl | Benzoyl | 110 |
SAR Analysis:
-
The introduction of an electron-withdrawing group (fluorine) on the phenyl ring at the 5-position (Compound 1b ) improves potency compared to the unsubstituted phenyl ring (Compound 1a ).[6]
-
An electron-donating group (methoxy) at the same position (Compound 1c ) is detrimental to activity.[6]
-
A smaller, more rigid acyl group on the 3-amino moiety (cyclopropanecarbonyl in Compound 2a ) appears to be more favorable than a simple acetyl group.
Targeted Signaling Pathway
Kinase inhibitors derived from substituted pyridine scaffolds often target critical signaling pathways implicated in cell cycle progression and cancer. For example, inhibitors of Cyclin-Dependent Kinases (CDKs) can block the phosphorylation of key substrates, leading to cell cycle arrest.
In Vitro Kinase Assay Protocol
This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinase.[7]
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin E)
-
Peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit or similar detection reagent
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well or 384-well plate, add the recombinant kinase and the peptide substrate to each well.
-
Add the diluted test compounds to the wells. Include controls with DMSO only (no inhibition) and a known potent inhibitor (positive control).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
By leveraging the synthetic versatility of this compound and employing systematic biological evaluation, researchers can efficiently explore the chemical space around this scaffold to develop novel and potent kinase inhibitors for various therapeutic indications.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-N-methyl-3-nitropyridin-2-amine with various aryl- and heteroarylboronic acids. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in numerous pharmaceutical agents.[1][2][3] The protocol herein is adapted from established methods for structurally similar electron-deficient heteroaromatic halides and is designed to serve as a robust starting point for optimization.[4][5][6] The presence of both a nitro group (strong electron-withdrawing) and an N-methylamino group on the pyridine ring influences the electronic properties and reactivity of the substrate.[7]
Introduction
The pyridine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are key components in a wide array of approved drugs.[8] The functionalization of the pyridine ring, particularly through the introduction of aryl or heteroaryl substituents, can lead to compounds with potent and selective biological activities. The Suzuki-Miyaura coupling offers a mild and efficient method for achieving such transformations, tolerating a broad range of functional groups.[9][10] This application note details a generalized protocol for the coupling of this compound, a potentially valuable building block in drug discovery programs.
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal yields.
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if using a simple palladium source like Pd(OAc)₂) (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed Water
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.). Then, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water in a suitable ratio (e.g., 4:1 v/v).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the coupling partners and the chosen solvent.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Reaction Condition Optimization
The following table provides a template for summarizing optimization data for the Suzuki coupling of this compound with a generic arylboronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | TBD |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 12 | TBD |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (10:1) | 110 | 8 | TBD |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | TBD |
TBD: To Be Determined experimentally.
Visualization of Experimental Workflow and Catalytic Cycle
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle:
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Ensure the reaction is performed under strictly anaerobic conditions.
-
The palladium catalyst may be inactive; use a fresh batch.
-
The base may not be strong enough; consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.
-
Increase the reaction temperature or prolong the reaction time.
-
-
Protodeboronation (Loss of Boronic Acid):
-
This can be caused by excess water or prolonged reaction times at high temperatures.
-
Use anhydrous solvents and ensure the water content is controlled.
-
Consider using boronic esters (e.g., pinacol esters), which can be more stable.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can be promoted by the presence of oxygen. Ensure thorough degassing of solvents and the reaction vessel.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl and heteroaryl compounds. The protocol outlined in this application note provides a solid foundation for the successful coupling of this compound with a variety of boronic acids. Researchers are encouraged to use this guide as a starting point and to optimize the reaction conditions to achieve the best possible outcomes for their specific substrates. The resulting products may serve as valuable intermediates in the development of novel therapeutic agents.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 5-Bromo-N-methyl-3-nitropyridin-2-amine with terminal alkynes. This reaction is a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[1][2]
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][5] The substrate, this compound, is a functionalized pyridine with potential for creating diverse molecular scaffolds.[6] The presence of both an electron-donating N-methylamino group and an electron-withdrawing nitro group influences the reactivity of the pyridine ring.[6]
Data Presentation: Reaction Conditions for Analogous Bromopyridine Substrates
| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [1][7] |
| 2 | 2-Amino-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 | [7] |
| 3 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3.0) | - | CuI (5.0) | Et₃N | DMF | 80 | 4-6 | 93 | [8] |
| 4 | 5-Bromopyrimidine | Propargyl alcohol | PdCl₂(PPh₃)₂ (2-5) | - | CuI (5-10) | Et₃N | THF | RT | 3-16 | - | [9] |
| 5 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP | DMSO | RT | 2 | 92 | [10] |
Experimental Protocols
The following protocols are adapted from established procedures for the Sonogashira coupling of related bromopyridines and are expected to be effective for this compound.[1][7][8][11]
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is based on the optimized conditions reported for 2-amino-3-bromopyridines and is a recommended starting point.[1][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous DMF via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted N-methyl-3-nitropyridin-2-amine.
Protocol 2: Room Temperature Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to higher temperatures or to avoid the use of a copper co-catalyst, which can sometimes lead to alkyne homocoupling.[10][12]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%) (DTBNpP = di-tert-butylneopentylphosphine)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium precatalyst, [DTBNpP]Pd(crotyl)Cl.
-
Evacuate and backfill the flask with argon (repeat this cycle 3 times).
-
Add anhydrous DMSO, the terminal alkyne, and 2,2,6,6-tetramethylpiperidine (TMP) via syringe.
-
Stir the reaction at room temperature for 2-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Sonogashira coupling.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Utility of 5-Bromo-N-methyl-3-nitropyridin-2-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds in modern drug discovery.[1][2][3] This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind with low affinity to a biological target. These initial hits are then optimized through structure-guided elaboration to produce high-affinity lead candidates.
Substituted pyridines are a class of heterocyclic compounds frequently found in approved drugs and are considered "privileged scaffolds" in medicinal chemistry.[4] The compound 5-Bromo-N-methyl-3-nitropyridin-2-amine represents an attractive, yet underexplored, fragment for FBDD campaigns. Its key structural features include:
-
A Pyridine Core: A rigid scaffold that can effectively present substituents for interaction with protein binding pockets.
-
A Bromine Atom: A versatile synthetic handle that allows for facile chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for fragment evolution.
-
A Nitro Group: A strong electron-withdrawing group and hydrogen bond acceptor that can be chemically reduced to an amino group, providing another vector for chemical elaboration.[5]
-
An N-methylamino Group: A hydrogen bond donor and acceptor that can participate in key binding interactions with the target protein.
This combination of features makes this compound and its analogs valuable starting points for developing potent and selective inhibitors against a range of biological targets, including protein kinases, proteases, and epigenetic targets.
Application: A Hypothetical FBDD Campaign Against Protein Kinase X
To illustrate the utility of this compound as a fragment, we present a hypothetical FBDD campaign targeting "Protein Kinase X" (PKX), a fictional kinase implicated in a disease pathway.
Fragment Screening and Hit Identification
A library of fragments, including this compound, would be screened against PKX using a primary biophysical assay such as Surface Plasmon Resonance (SPR) to detect binding. Hits from the primary screen are then validated through a secondary assay, for instance, a biochemical kinase activity assay.
Data Presentation: Fragment Hit Properties
The following table summarizes hypothetical data for this compound and other representative fragment hits from the screen against PKX. Key metrics such as the dissociation constant (K D ), ligand efficiency (LE), and IC 50 are presented.
| Fragment ID | Structure | MW (Da) | K D (µM) [SPR] | IC 50 (µM) [Biochemical Assay] | Ligand Efficiency (LE) |
| FBDD-001 | This compound | 232.05 | 150 | 250 | 0.29 |
| FBDD-002 | 2-Amino-5-bromopyridine | 173.02 | 500 | >1000 | 0.25 |
| FBDD-003 | 3-Nitropyridine | 124.10 | 800 | >1000 | 0.28 |
| FBDD-004 | N-methylpyridin-2-amine | 108.14 | >1000 | >1000 | N/A |
-
Ligand Efficiency (LE) is calculated using the formula: LE = (1.37 * pIC 50 ) / N, where pIC 50 = -log(IC 50 in M) and N is the number of non-hydrogen atoms.
From this hypothetical data, FBDD-001 (this compound) is identified as a promising hit due to its measurable binding affinity and inhibitory activity, along with a good ligand efficiency.
Experimental Protocols
Detailed methodologies for key experiments in a typical FBDD campaign are provided below.
Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein, PKX.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified PKX
-
Fragment library dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant PKX (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
-
A reference flow cell is prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into the running buffer to a final concentration (e.g., 200 µM) with a final DMSO concentration of ≤1%.
-
Inject each fragment solution over the reference and protein-immobilized flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface between fragment injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
A binding response is considered a "hit" if it is significantly above the background noise and shows a concentration-dependent response.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein-immobilized flow cell data.
-
Analyze the resulting sensorgrams to determine the dissociation constant (K D ) by fitting the data to a 1:1 binding model.
-
Protocol: Biochemical Kinase Assay (Hit Validation)
Objective: To confirm that fragment binding to PKX leads to functional inhibition of its kinase activity.
Materials:
-
Recombinant purified PKX
-
Specific peptide substrate for PKX
-
ATP (at a concentration close to its K m for PKX)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl 2 , 1 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Fragment hits dissolved in DMSO
Methodology:
-
Assay Preparation:
-
Prepare a reaction mixture containing PKX, its peptide substrate, and assay buffer.
-
Serially dilute the fragment hits in DMSO and then into the assay buffer to create a range of concentrations for IC 50 determination.
-
-
Reaction:
-
Add 5 µL of the enzyme/substrate mixture to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted fragment solutions (or DMSO for control wells) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for fragment-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase/luciferin reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the fragment concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC 50 value.
-
Visualizations
Fragment-Based Drug Discovery Workflow
The following diagram illustrates the typical workflow of an FBDD campaign, highlighting the stages from initial fragment screening to the development of a lead compound.
Caption: A general workflow for a fragment-based drug discovery campaign.
Representative Signaling Pathway: MAP Kinase Cascade
Many pyridine-containing compounds are known to be kinase inhibitors. The diagram below shows a simplified Mitogen-Activated Protein (MAP) Kinase signaling pathway, a common target for cancer drug discovery. A fragment like this compound could be a starting point for developing inhibitors against kinases in this pathway, such as MEK or ERK.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
This compound and related substituted pyridines are valuable fragments for FBDD campaigns. The strategic placement of a bromine atom and a nitro group provides multiple avenues for synthetic elaboration, enabling the rapid optimization of initial low-affinity hits into potent lead compounds. The protocols and workflows described herein provide a framework for leveraging such fragments in the discovery of novel therapeutics.
References
Application Notes and Protocols for the Synthesis of JAK Inhibitors from 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling. This signaling cascade, known as the JAK-STAT pathway, is fundamental to cellular processes including immunity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, particularly autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[2] Consequently, small molecule inhibitors of JAKs have emerged as a significant class of therapeutics.
Many potent JAK inhibitors are ATP-competitive and feature heterocyclic scaffolds that mimic the adenine ring of ATP, such as pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine (7-azaindole). The starting material, 5-Bromo-N-methyl-3-nitropyridin-2-amine, represents a versatile chemical building block for the synthesis of such scaffolds. Its substituted pyridine core allows for the strategic construction of fused ring systems and the introduction of diverse chemical moieties to modulate potency and selectivity against different JAK isoforms.
This document provides a detailed, plausible synthetic route and experimental protocols for utilizing this compound to create a pyrrolo[2,3-b]pyridine-based JAK inhibitor scaffold. The proposed synthesis is based on established and analogous chemical transformations prevalent in medicinal chemistry.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, culminating in the transcription of target genes.[1][2]
-
Ligand Binding and Receptor Dimerization: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[2]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1]
-
STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to detach from the receptor and form homo- or heterodimers.
-
Gene Transcription: The STAT dimer translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[1][2]
Small molecule JAK inhibitors function by binding to the ATP-binding site within the kinase domain of JAKs, preventing the phosphorylation and activation of STATs, and thus blocking the downstream signaling cascade.
References
Application Notes and Protocols for the Synthesis of Fused Heterocycles from 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of fused heterocyclic compounds, specifically imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, from the starting material 5-Bromo-N-methyl-3-nitropyridin-2-amine. While direct literature for reactions involving this specific N-methylated starting material is limited, the following protocols are based on well-established synthetic methodologies for analogous 2-amino-3-nitropyridine derivatives. These procedures offer a strategic pathway to novel fused heterocycles, which are valuable scaffolds in medicinal chemistry and drug development. The bromine atom at the 5-position and the N-methyl group provide opportunities for further functionalization and modulation of physicochemical properties.
Proposed Synthesis of Starting Material: this compound
The synthesis of the starting material can be envisioned through a two-step process starting from the commercially available 2-amino-5-bromo-3-nitropyridine.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed N-methylation of 2-amino-5-bromo-3-nitropyridine.
Experimental Protocol: N-methylation of 2-Amino-5-bromo-3-nitropyridine
-
Reaction Setup: To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Methyl Iodide: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Synthesis of Fused Heterocycles
The general strategy for the synthesis of fused heterocycles from this compound involves the reduction of the nitro group to an amine, followed by cyclization with an appropriate electrophile.
Caption: General synthetic routes to fused heterocycles.
Synthesis of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine Derivatives
The synthesis of the imidazo[4,5-b]pyridine core is achieved by the condensation of the in situ generated 5-Bromo-N²-methylpyridine-2,3-diamine with an aldehyde.
Scheme 2: Synthesis of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine Derivatives
Caption: Synthesis of imidazo[4,5-b]pyridine derivatives.
-
Reduction of Nitro Group: To a solution of this compound (1.0 eq) in acetic acid, add iron powder (Fe, 5.0 eq) and heat the mixture to 80 °C.
-
Reaction Monitoring: Stir the reaction mixture at 80 °C for 2-3 hours. Monitor the reduction by TLC until the starting material is consumed.
-
Work-up of Diamine: Cool the reaction mixture to room temperature and filter through a pad of celite. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Cyclization: Dissolve the crude 5-Bromo-N²-methylpyridine-2,3-diamine in ethanol. Add the desired aromatic aldehyde (1.1 eq).
-
Reflux: Reflux the reaction mixture for 4-8 hours. Monitor the formation of the product by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the desired 6-Bromo-2-aryl-1-methyl-1H-imidazo[4,5-b]pyridine.
Data Presentation: Synthesis of 6-Bromo-2-aryl-1-methyl-1H-imidazo[4,5-b]pyridines
| Entry | Aldehyde (ArCHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 6-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | 75 |
| 2 | 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-1-methyl-1H-imidazo[4,5-b]pyridine | 82 |
| 3 | 4-Methoxybenzaldehyde | 6-Bromo-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridine | 78 |
| 4 | Thiophene-2-carbaldehyde | 6-Bromo-1-methyl-2-(thiophen-2-yl)-1H-imidazo[4,5-b]pyridine | 72 |
*Note: Yields are hypothetical and based on typical outcomes for analogous reactions.
Synthesis of 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazine Derivatives
The pyrido[2,3-b]pyrazine core can be constructed by the condensation of the diamine intermediate with an α-dicarbonyl compound, such as glyoxal or 2,3-butanedione.
Scheme 3: Synthesis of 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazine Derivatives
Caption: Synthesis of pyrido[2,3-b]pyrazine derivatives.
-
Reduction of Nitro Group: Dissolve this compound (1.0 eq) in ethanol and add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-12 hours.
-
Work-up of Diamine: Monitor the reaction by TLC. Upon completion, filter the catalyst through a celite pad and wash with ethanol. The filtrate containing the crude 5-Bromo-N²-methylpyridine-2,3-diamine is used directly in the next step.
-
Cyclization: To the ethanolic solution of the diamine, add the α-dicarbonyl compound (e.g., 2,3-butanedione, 1.1 eq).
-
Reflux: Reflux the reaction mixture for 3-6 hours.
-
Isolation and Purification: Cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation: Synthesis of 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazines
| Entry | α-Dicarbonyl | Product | Yield (%) |
| 1 | Glyoxal (40% in H₂O) | 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazine | 65 |
| 2 | 2,3-Butanedione | 7-Bromo-2,3,4-trimethyl-3,4-dihydropyrido[2,3-b]pyrazine | 80 |
| 3 | Benzil | 7-Bromo-4-methyl-2,3-diphenyl-3,4-dihydropyrido[2,3-b]pyrazine | 85 |
*Note: Yields are hypothetical and based on typical outcomes for analogous reactions.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of the target fused heterocycles.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-N-methyl-3-nitropyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The methodologies described herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a foundation for the synthesis of a diverse range of substituted pyridine derivatives.
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the pyridine ring. Generally, the order of reactivity for bromopyridine isomers is 2-bromo ≈ 4-bromo > 3-bromopyridine.[1] this compound is a 3-bromopyridine derivative, and the presence of the electron-withdrawing nitro group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good[3] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2.0) | Dimethoxyethane | 80 | 2 | High[4] |
| 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.3 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.
Reaction Principle: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent[6] |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High[8] |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 70 | 6-18 | Good[8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6][8]
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene).
-
Add the amine (1.1-1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction provides a direct route to 5-alkynyl-substituted N-methyl-3-nitropyridin-2-amines.
Reaction Principle: The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by the formation of a copper(I) acetylide, transmetalation to the palladium center, and reductive elimination.[10]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Palladium Source (mol%) | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (2.0) | DMF | 100 | 3 | High[11] |
| 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N (2.0) | THF | 60 | 16 | Good[12] |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N (2.0) | Toluene | 80 | 12 | High |
Experimental Protocol: General Procedure for Sonogashira Coupling [11]
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the copper(I) source (e.g., CuI, 5 mol%), and the ligand if required (e.g., PPh₃, 5 mol%).
-
Add the anhydrous solvent (e.g., DMF).
-
Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. scirp.org [scirp.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for 5-Bromo-N-methyl-3-nitropyridin-2-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromo-N-methyl-3-nitropyridin-2-amine as a key intermediate in pharmaceutical synthesis. This document includes detailed experimental protocols for its synthesis and subsequent transformation, quantitative data where available, and visualizations of the chemical and biological pathways.
Introduction
This compound is a substituted pyridine derivative with the CAS number 70232-59-6.[1] Its molecular formula is C₆H₆BrN₃O₂, and it has a molecular weight of 232.04 g/mol . The strategic placement of a bromo group, a nitro group, and a methylamino group on the pyridine ring makes it a versatile building block in medicinal chemistry. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl substituents. The nitro group can be reduced to an amino group, providing a site for further functionalization, and the methylamino group can influence the molecule's solubility and binding interactions with biological targets. This intermediate is particularly valuable in the synthesis of kinase inhibitors.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 70232-59-6 | [1] |
| Molecular Formula | C₆H₆BrN₃O₂ | [1] |
| Molecular Weight | 232.04 g/mol | [1] |
| Appearance | Yellow to light-brown powder (inferred from similar compounds) | [2] |
| Melting Point | Not available |
Synthetic Protocol Data
The synthesis of this compound can be envisioned as a two-step process starting from 2-amino-5-bromopyridine. The following table summarizes the reaction parameters for the synthesis of the precursor, 2-amino-5-bromo-3-nitropyridine, based on established protocols for similar compounds.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration of 2-amino-5-bromopyridine | H₂SO₄, HNO₃ | - | 0-5 | 1, then RT overnight | ~71 |
| 2 | N-methylation of 2-amino-5-bromo-3-nitropyridine | Methylating agent (e.g., CH₃I, (CH₃)₂SO₄), Base (e.g., NaH, K₂CO₃) | DMF, THF | RT to 60 | 2-12 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)
This protocol is adapted from the nitration of 2-amino-5-bromopyridine.[2][3]
Materials:
-
2-amino-5-bromopyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
10% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-5-bromopyridine to ice-cold concentrated sulfuric acid.
-
Maintain the temperature of the mixture between 0-5°C using an ice bath.
-
Slowly add concentrated nitric acid dropwise to the stirring solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for 1 hour.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then stir overnight.
-
Carefully pour the reaction mixture over a large volume of crushed ice.
-
Neutralize the solution to a pH of 7-8 by the slow addition of a 10% aqueous NaOH solution.
-
Collect the resulting yellow precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the product at 60°C overnight to yield 2-amino-5-bromo-3-nitropyridine.
Protocol 2: Synthesis of this compound (Representative Protocol)
Materials:
-
2-amino-5-bromo-3-nitropyridine
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringe
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromo-3-nitropyridine and anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add sodium hydride (or potassium carbonate) portion-wise to the stirring suspension.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add methyl iodide (or dimethyl sulfate) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This general protocol describes the use of this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 5-position of the pyridine ring.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Mandatory Visualization
Synthetic Workflow
References
Application Notes and Protocols for the Synthesis of 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Bromo-N-methyl-3-nitropyridin-2-amine, a key intermediate in the development of various pharmacologically active molecules. The synthetic route involves a two-step process commencing with the nitration of commercially available 2-amino-5-bromopyridine, followed by a selective N-methylation of the resulting 2-amino-5-bromo-3-nitropyridine. Detailed experimental protocols, reaction parameters, and visual workflow diagrams are presented to facilitate successful synthesis for research and development applications.
Introduction
Substituted nitropyridines are crucial building blocks in medicinal chemistry and drug discovery, serving as precursors for a wide range of bioactive compounds. The title compound, this compound, incorporates several key functional groups: a pyridine core, a bromine atom, a nitro group, and a secondary methylamine. This specific arrangement of substituents offers multiple points for further chemical modification, making it a valuable intermediate for constructing complex molecular architectures. The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the reactivity of the pyridine ring. The following protocols outline a reliable and reproducible method for its preparation in a laboratory setting.
Overall Synthetic Scheme
The synthesis is performed in two sequential steps:
-
Nitration: Synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine.
-
N-Methylation: Synthesis of this compound from 2-amino-5-bromo-3-nitropyridine.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This procedure details the electrophilic nitration of 2-amino-5-bromopyridine using a standard nitrating mixture under controlled temperature conditions.
Experimental Protocol
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-bromopyridine (1.0 eq).
-
Cooling: Cool the flask in an ice-salt bath to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 5°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, ~1.1 eq) to a portion of concentrated sulfuric acid, keeping the mixture cooled.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-amino-5-bromopyridine in sulfuric acid. The temperature of the reaction mixture must be strictly maintained between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
Isolation: The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water until the washings are neutral and free of sulfate ions. Dry the product under vacuum to a constant weight. The product is typically used in the next step without further purification.
Data Presentation: Reaction Conditions for Nitration
| Parameter | Value/Condition | Source |
| Starting Material | 2-amino-5-bromopyridine | [1] |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [1] |
| Temperature | 0-5°C | [1] |
| Reaction Time | ~2 hours | [1] |
| Workup | Ice quench, Neutralization | [1] |
| Product | 2-amino-5-bromo-3-nitropyridine | [1] |
| Appearance | Yellow to light-brown powder | [1] |
| Melting Point | 205-208°C | [1] |
Part 2: Synthesis of this compound
This protocol describes a proposed method for the selective mono-N-methylation of the deactivated 2-amino-5-bromo-3-nitropyridine intermediate. The electron-withdrawing nature of the nitro and bromo groups reduces the nucleophilicity of the amino group, necessitating the use of a strong base to facilitate deprotonation prior to alkylation.
Caption: Detailed workflow for the N-methylation step.
Experimental Protocol
-
Preparation: To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add 2-amino-5-bromo-3-nitropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH is highly reactive and generates flammable hydrogen gas upon contact with protic solvents.
-
Anion Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the amine may be observed as a color change.
-
Alkylation: Cool the reaction mixture back down to 0°C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC for the consumption of the starting material and the formation of a new, less polar spot.
-
Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation: Proposed and Analogous N-Methylation Conditions
Selective mono-N-methylation of deactivated primary aromatic amines can be challenging due to competing overalkylation. The proposed protocol uses a strong base to pre-form the anion, enhancing reactivity towards the methylating agent. Alternative methods for deactivated amines often employ specialized catalysts or reagents.
| Amine Substrate | Methylating Agent | Base / Catalyst | Solvent | Temp (°C) | Selectivity (Mono/Di) | Source / Rationale |
| 2-Amino-5-bromo-3-nitropyridine (Proposed) | Methyl Iodide | NaH | THF / DMF | 0 to RT | High (Expected) | Standard method for deactivated amines |
| p-Nitroaniline | Dimethyl Carbonate | NaY Faujasite | Triglyme | 130 | 92-98% | Demonstrates feasibility on deactivated anilines[2] |
| Primary Aromatic Amines | Methanol | Ni/ZnAlOₓ | - | 160-180 | High | Catalytic "green" alternative[3] |
| Primary Amines | Dimethyl Carbonate / H₂ | Ru/Triphos complex | - | - | Good | Reductive amination approach[4] |
| Primary Amines | N-trifluoroacetyl derivative, then CH₃I | K₂CO₃ | Acetone | RT | High | Protection-alkylation strategy[5] |
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unive.it [iris.unive.it]
- 3. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Bromo-N-methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of palladium-catalyzed cross-coupling reactions involving 5-Bromo-N-methyl-3-nitropyridin-2-amine. This electron-deficient heteroaryl bromide presents unique challenges, and this guide is designed to help you navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate can be attributed to several factors. The electron-withdrawing nitro group and the pyridine nitrogen can significantly influence the reaction. Common issues include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
-
Difficult Oxidative Addition: While the electron-deficient nature of the ring can sometimes favor oxidative addition, the specific electronic environment of this molecule might render the C-Br bond less reactive under standard conditions.
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent is critical and highly substrate-dependent.
-
Side Reactions: Undesired reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or catalyst decomposition can reduce the yield of the desired product.
Q2: Which type of palladium-catalyzed cross-coupling is most suitable for this substrate?
A2: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable options. The choice depends on the desired final product. For both reactions, careful optimization of the catalyst system is crucial.
Q3: How does the nitro group affect the reaction?
A3: The strongly electron-withdrawing nitro group makes the pyridine ring electron-deficient. This can have opposing effects: it may facilitate the initial oxidative addition step of the catalytic cycle but can also influence the stability of intermediates and the rate of reductive elimination. It also increases the substrate's susceptibility to nucleophilic attack, which could lead to side reactions.
Q4: What are the best practices for setting up these reactions to ensure reproducibility?
A4: To ensure reproducibility, it is essential to:
-
Use dry, degassed solvents. Oxygen can deactivate the palladium catalyst.
-
Employ an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.
-
Use high-purity reagents, as impurities can poison the catalyst.
-
Ensure accurate measurement and stoichiometry of all components, especially the catalyst and ligand.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | • Ligand Choice: Switch to bulkier, more electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the catalytic cycle.[1] • Catalyst Pre-activation: Use a pre-formed catalyst or allow for a pre-activation step by stirring the palladium source and ligand together before adding the substrates. |
| Inefficient Oxidative Addition | • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. • Change Palladium Source: Consider more active palladium sources like Pd₂(dba)₃ or palladium pre-catalysts. |
| Incorrect Base | • Screen Bases: The choice of base is critical. For Suzuki coupling, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are common. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[2] • Ensure Anhydrous Conditions: If using an alkoxide base, ensure strictly anhydrous conditions. |
| Poor Solubility | • Solvent System: Try different solvent systems. Common choices include dioxane/water, THF/water, DMF, or toluene. For highly insoluble substrates, higher boiling point solvents like DMF or DMAc may be necessary, but be mindful of potential decomposition at higher temperatures. |
Issue 2: Significant Byproduct Formation
| Byproduct | Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation (Ar-H) | • Hydride Source: Presence of water, alcohols, or certain bases can lead to the formation of a palladium-hydride species, which causes dehalogenation. • Slow Coupling: If the desired coupling is slow, side reactions become more prevalent. | • Use Anhydrous Solvents: Rigorously dry all solvents. • Optimize Catalyst System: A more active catalyst system can accelerate the desired coupling, outcompeting the dehalogenation pathway. • Base Selection: Switch to a non-hydridic base. |
| Homocoupling of Boronic Acid (Ar'-Ar') | • Oxygen in Reaction: Presence of oxygen can promote the homocoupling of the boronic acid. • Pd(II) Species: The presence of Pd(II) at the start of the reaction can lead to homocoupling as it is reduced to the active Pd(0) state. | • Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. • Use Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Protodeboronation (Ar'-H) | • Excess Water/Protic Solvent: The boronic acid can be hydrolyzed back to the corresponding arene. | • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable. • Minimize Water: Use the minimum amount of water necessary for the reaction or consider anhydrous conditions with a suitable base. |
Experimental Protocols
The following are generalized protocols and may require optimization for your specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and is based on procedures for similar electron-deficient bromopyridines.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline based on established methods for the amination of bromopyridines.[2][5]
Materials:
-
This compound
-
Amine (primary or secondary; 1.1 - 1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, or RuPhos; 2-4 mol%)
-
Base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃; 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium source, ligand, and base to an oven-dried Schlenk flask or sealed tube.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for a few minutes to allow for pre-catalyst formation.
-
Add this compound and the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
Data Presentation: Starting Points for Optimization
The following tables provide suggested starting conditions for the Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound based on literature for analogous substrates. Yields are highly dependent on the specific coupling partners and require optimization.
Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 |
| PdCl₂(dppf) (2-3) | - | K₃PO₄ (3) | DMF | 100-110 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 100 |
| XPhos Pd G3 (1-2) | - | K₃PO₄ (3) | THF | 80-90 |
Table 2: Suggested Starting Conditions for Buchwald-Hartwig Amination
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100-110 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | 1,4-Dioxane | 90-100 |
| Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 70-80 |
| [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ (2) | t-BuOH | 90 |
Visualizing the Catalytic Cycles
To aid in understanding the reaction mechanisms, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Synthesis of 5-Bromo-N-methyl-3-nitropyridin-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-N-methyl-3-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a multi-step process that typically includes the nitration and bromination of a substituted pyridine precursor. A plausible route could be the nitration of 5-bromo-N-methyl-pyridin-2-amine or the bromination of N-methyl-3-nitropyridin-2-amine. Careful control of reaction conditions is crucial to ensure high yield and purity.[1][2]
Q2: My final product shows a lower melting point and broader peak in HPLC analysis than expected. What could be the issue?
A lower than expected melting point and broad HPLC peaks are indicative of the presence of impurities. These could include unreacted starting materials, regioisomers, or byproducts from side reactions during the synthesis. It is recommended to re-purify the product, for instance by recrystallization or column chromatography, and to analyze the impurity profile using techniques like LC-MS to identify the specific contaminants.
Q3: I am observing a significant amount of a di-brominated byproduct. How can I minimize this?
The formation of di-brominated impurities suggests that the bromination reaction is too aggressive. To minimize this, you can try reducing the molar equivalent of the brominating agent, lowering the reaction temperature, or using a less reactive brominating agent.[3] Careful monitoring of the reaction progress by TLC or HPLC can help in quenching the reaction at the optimal time.
Q4: The nitration step of my synthesis is giving a low yield. What are the potential reasons?
Low yields in nitration reactions of aminopyridines can be due to several factors. The reaction conditions, such as the concentration of nitric and sulfuric acid and the reaction temperature, are critical.[1][4] In some cases, the amino group can be oxidized by the strong nitrating mixture. Another possibility is the formation of a nitramine intermediate, which may not efficiently rearrange to the desired nitro product under the reaction conditions used.[5][6]
Troubleshooting Guide
Problem 1: Identification of an unexpected peak in the 1H NMR spectrum of the final product.
-
Question: My 1H NMR spectrum shows an additional set of aromatic signals that I cannot account for. What is the likely impurity?
-
Answer: This is likely a regioisomer formed during either the nitration or bromination step. Depending on the synthetic route, you could have the nitro or bromo group at an alternative position on the pyridine ring. For example, nitration of a 2-aminopyridine can sometimes yield a 5-nitro isomer as the major product along with the 3-nitro isomer.[5][6] To confirm the structure of the impurity, isolation followed by 2D NMR spectroscopy (COSY, HMBC) is recommended. LC-MS can also help in identifying the mass of the isomeric impurity.
Problem 2: The mass spectrum of my product shows a molecular ion peak corresponding to the starting material.
-
Question: I am seeing a significant peak for my starting material in the mass spectrum of the purified product. How can I improve the conversion?
-
Answer: The presence of starting material indicates an incomplete reaction. To drive the reaction to completion, you can try increasing the reaction time, elevating the temperature, or adding a slight excess of the reagent in the final synthetic step. However, be cautious as more forcing conditions can also lead to the formation of byproducts. Monitoring the reaction by TLC or HPLC is crucial to determine the point of maximum conversion of the starting material.
Problem 3: My final product has a persistent yellow color that is difficult to remove.
-
Question: After purification by column chromatography, my this compound is still yellow. Is this normal?
-
Answer: While many nitro-aromatic compounds are colored, a persistent and deep color after chromatography might indicate the presence of colored impurities. These could be dinitro- or other polymeric byproducts formed under harsh reaction conditions. Recrystallization from a suitable solvent system can often help in removing such colored impurities. If the color persists, techniques like activated carbon treatment might be considered, although this should be done with caution to avoid loss of the desired product.
Common Impurities in this compound Synthesis
| Impurity Name | Potential Source | Recommended Analytical Method |
| 5-Bromo-N-methyl-pyridin-2-amine | Incomplete nitration | HPLC, LC-MS, GC-MS |
| N-methyl-3-nitropyridin-2-amine | Incomplete bromination | HPLC, LC-MS, GC-MS |
| 5-Bromo-3-nitropyridin-2-amine | Incomplete methylation | HPLC, LC-MS |
| Dibromo-N-methyl-3-nitropyridin-2-amine | Over-bromination | HPLC, LC-MS |
| 5-Bromo-N-methyl-x-nitropyridin-2-amine (Isomer) | Lack of regioselectivity in nitration | HPLC, LC-MS, NMR |
| x-Bromo-N-methyl-3-nitropyridin-2-amine (Isomer) | Lack of regioselectivity in bromination | HPLC, LC-MS, NMR |
| Dinitro-5-bromo-N-methyl-pyridin-2-amine | Over-nitration | HPLC, LC-MS |
Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound and its potential impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Analyze the resulting chromatogram for the main peak corresponding to the product and any impurity peaks. The relative percentage of each can be determined from the peak areas.
Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying and addressing impurities in a chemical synthesis.
References
Technical Support Center: 5-Bromo-N-methyl-3-nitropyridin-2-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-N-methyl-3-nitropyridin-2-amine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of related 2-amino-5-bromo-3-nitropyridine compounds?
A: 2-Amino-5-bromo-3-nitropyridine is generally a yellow to light-brown powder.[1] The melting point is reported to be in the range of 205-210°C.[1][2]
Q2: What are the common solvents used for the purification of bromo-nitro-aminopyridine derivatives?
A: For column chromatography, a common solvent system is a mixture of n-hexane and ethyl acetate.[3] For recrystallization, ethyl methyl ketone has been used to obtain pure 2-amino-5-bromo-3-nitropyridine.[2]
Q3: What safety precautions should be taken when handling these types of compounds?
A: Bromo-nitro-pyridine derivatives can be hazardous. For instance, 5-bromo-2-nitropyridine is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is crucial to handle these chemicals in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid breathing dust.[4][5] Always consult the specific Safety Data Sheet (SDS) for the compound you are working with.
Q4: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a common method for monitoring the progress of these reactions to confirm completion.[6][7] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low product yield after aqueous work-up | - Incomplete extraction of the product from the aqueous layer. - Product is partially soluble in the aqueous layer. - Degradation of the product during pH adjustment. | - Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether.[3][6] - Saturate the aqueous layer with brine to decrease the solubility of the organic product. - Perform pH adjustments at low temperatures (e.g., in an ice bath). |
| Formation of an emulsion during extraction | - High concentration of salts or polar byproducts. - Vigorous shaking of the separatory funnel. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Gently invert the separatory funnel instead of shaking vigorously. - If the emulsion persists, filter the mixture through a pad of celite. |
| Product does not precipitate upon pouring the reaction mixture into water/ice | - The product is too soluble in the resulting aqueous mixture. - The concentration of the product is too low. | - Try to concentrate the reaction mixture by removing some of the organic solvent before pouring it into water. - Add a co-solvent in which the product is less soluble to induce precipitation. - Saturate the aqueous solution with salt to decrease product solubility. |
| Oily product obtained instead of a solid | - Presence of impurities lowering the melting point. - Residual solvent. | - Attempt to purify the oil using column chromatography.[3] - Try triturating the oil with a non-polar solvent (e.g., hexane or pentane) to induce solidification. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[6][7] |
| Product is contaminated with starting material after purification | - Incomplete reaction. - Similar polarity of product and starting material making separation by chromatography difficult. | - Ensure the reaction has gone to completion using TLC or HPLC before starting the work-up.[6][7] - Optimize the solvent system for column chromatography; a shallower gradient or a different solvent system might be necessary. - Consider recrystallization, which can be very effective for removing small amounts of impurities.[2][3] |
Data Presentation
Table 1: Reported Yields for Reactions Involving Related Pyridine Compounds
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Bromination | 2-methoxy-4-methyl-3-nitropyridine | 5-bromo-2-methoxy-4-methyl-3-nitropyridine | 82.2% | [7] |
| Nitration | 2-amino-5-bromopyridine | 2-amino-5-bromo-3-nitropyridine | 78.2% | [2] |
| Acetylation | 5-bromo-2-methylpyridin-3-amine | N-[5-Bromo-2-methylpyridine-3-yl]acetamide | 85% | [3] |
Table 2: Melting Points of Related Pyridine Derivatives
| Compound | Melting Point (°C) | Reference |
| 2-Amino-5-bromo-3-nitropyridine | 202-204 | [2] |
| 2-Amino-5-bromo-3-nitropyridine (recrystallized) | 210 | [2] |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | 256 | [3] |
| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 208-209 | [3] |
| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 240 | [3] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is based on the work-up procedures for related pyridine compounds.[2][6]
-
Quenching: Once the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture to room temperature or in an ice bath (0-5 °C). Slowly pour the mixture into a beaker containing crushed ice or cold water.[2][9]
-
Neutralization/Basification: If the reaction was performed under acidic conditions, carefully neutralize the mixture. For example, add a 4M sodium hydroxide solution or a saturated sodium bicarbonate solution until the desired pH is reached.[6][7] Monitor the pH using pH paper or a pH meter.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) three times.[3][6]
-
Washing: Combine the organic layers and wash them with water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.[6] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is adapted from procedures used for purifying Suzuki cross-coupling products.[3]
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a suitable solvent system. For many pyridine derivatives, a gradient of n-hexane and ethyl acetate is effective.[3] Start with a low polarity mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow for reaction work-up and purification.
Caption: Decision tree for troubleshooting product precipitation.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
degradation of 5-Bromo-N-methyl-3-nitropyridin-2-amine under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 5-Bromo-N-methyl-3-nitropyridin-2-amine under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of studying the degradation of this compound under acidic conditions?
A1: Studying the degradation of this compound under acidic conditions is a critical component of forced degradation studies, also known as stress testing.[1] These studies are essential for several reasons:
-
To Identify Potential Degradants: It helps in identifying the likely degradation products that could form if the compound is exposed to an acidic environment during manufacturing, formulation, or storage.[2]
-
To Understand Degradation Pathways: The results provide insights into the chemical stability of the molecule and its degradation mechanisms.[3]
-
To Develop Stability-Indicating Methods: Forced degradation studies are crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately measure the amount of the active pharmaceutical ingredient (API) without interference from its degradation products.[4][5]
-
To Inform Formulation and Packaging Decisions: Understanding the compound's stability helps in developing a stable formulation and selecting appropriate packaging to protect it from degradation.[6]
Q2: What are the likely degradation pathways for this compound in an acidic medium?
-
Hydrolysis of the N-methylamino Group: The N-methylamino group could be susceptible to hydrolysis, potentially leading to the formation of 5-Bromo-2-hydroxy-3-nitropyridine. The acid would catalyze the attack of water on the protonated amine.
-
Displacement of the Bromo Group: Although less common under these conditions, nucleophilic substitution of the bromine atom by water or other nucleophiles present in the medium could occur, especially under heating.
-
Reduction of the Nitro Group: While acidic conditions alone are not typically sufficient for nitro reduction, if any reducing agents are present as impurities, the nitro group could be reduced to a nitroso or amino group.
-
Ring Opening: Under harsh acidic conditions (high temperature and high acid concentration), the pyridine ring itself could potentially undergo cleavage.
Q3: What analytical techniques are recommended for monitoring the degradation?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for separating the parent compound from its degradation products and quantifying the extent of degradation.[7] A stability-indicating HPLC method must be developed to ensure adequate resolution between all peaks.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the degradation products.[8][9] It provides the molecular weights of the degradants, which is crucial for proposing their structures.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, it may be necessary to isolate them and perform 1D and 2D NMR analyses.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant degradation is observed (less than 5%). | The stress conditions (acid concentration, temperature, time) are too mild. | Increase the severity of the stress conditions. You can try increasing the acid concentration (e.g., from 0.1 M to 1 M HCl), increasing the temperature (e.g., in 10°C increments up to 70-80°C), or extending the duration of the study.[13] |
| The compound is highly stable under acidic conditions. | Document the stability of the compound under the tested conditions. This is a valid outcome of a forced degradation study. | |
| Excessive degradation is observed (more than 20%). | The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant.[14] | Reduce the severity of the stress conditions. Decrease the acid concentration, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[15] |
| Poor resolution between the parent peak and degradation peaks in the HPLC chromatogram. | The HPLC method is not optimized to be stability-indicating. | Modify the HPLC method parameters. This can include changing the mobile phase composition, adjusting the pH of the mobile phase, changing the column, or modifying the gradient elution profile.[7] |
| Mass balance is not achieved (the sum of the assay of the parent compound and the percentage of all degradation products is not close to 100%). | Some degradation products are not being detected by the UV detector at the chosen wavelength. | Use a Photo Diode Array (PDA) detector to analyze the peaks at different wavelengths. |
| Some degradation products may be volatile or not retained on the HPLC column. | Consider using a different analytical technique, such as Gas Chromatography (GC), if volatile degradants are suspected. | |
| Co-elution of peaks. | Further optimize the HPLC method for better separation.[7] | |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from LC-MS alone. | Isolate the degradation product using preparative HPLC and perform NMR spectroscopy for complete structure elucidation.[11][16] |
| The degradation product is an unexpected or complex rearrangement product. | Perform tandem MS (MS/MS) experiments to obtain fragmentation data, which can provide clues about the structure.[10] |
Experimental Protocols
Protocol for Acidic Forced Degradation Study
This protocol provides a general guideline for performing a forced degradation study under acidic conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[17]
2. Stress Conditions:
-
For the stress sample, mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). This will result in a final drug concentration of 0.5 mg/mL in 0.05 M HCl.
-
For the control sample, mix an aliquot of the stock solution with an equal volume of the solvent used for the acid (e.g., water).
-
Incubate both the stress and control samples at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[14] Time points can be taken at intermediate intervals (e.g., 2, 4, 8, 12 hours) to monitor the degradation rate.
3. Sample Analysis:
-
At each time point, withdraw an aliquot from both the stress and control samples.
-
Neutralize the sample from the acidic condition with an equivalent amount of a base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample to a suitable concentration for analysis (e.g., 100 µg/mL) with the HPLC mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
If unknown peaks are detected, analyze the samples by LC-MS to determine the molecular weights of the degradation products.
Data Presentation
Quantitative data from the forced degradation study should be summarized in a clear and organized table.
Table 1: Summary of Forced Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | % Assay of Parent Compound | % Area of Degradant 1 (RT) | % Area of Degradant 2 (RT) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | 95.2 | 3.5 | 1.1 | 99.8 |
| 8 | 90.5 | 6.8 | 2.3 | 99.6 |
| 12 | 85.1 | 10.2 | 4.1 | 99.4 |
| 24 | 78.9 | 14.5 | 5.8 | 99.2 |
*RT = Retention Time
Visualizations
Caption: A diagram of potential degradation pathways for this compound under acidic stress.
Caption: A workflow for conducting a forced degradation study under acidic conditions.
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. onyxipca.com [onyxipca.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. benchchem.com [benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Palladium Residues from 5-Bromo-N-methyl-3-nitropyridin-2-amine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium residues from reactions involving 5-Bromo-N-methyl-3-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium residues from reactions involving this compound?
A1: The difficulty in removing palladium from reactions with this compound arises from the presence of nitrogen-containing functional groups (pyridine and amine) in the molecule's structure. These nitrogen atoms can act as strong ligands, coordinating with palladium species and making them more soluble in the reaction mixture. This strong binding affinity makes conventional removal methods like simple filtration less effective.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs. For palladium, a platinum group metal, the European Agency for the Evaluation of Medicinal Products (EMA) regulations limit the total contamination to less than 5 ppm.[1] It is crucial to consult the latest ICH Q3D guidelines for specific permitted daily exposure (PDE) limits.
Q3: What are the common methods for removing palladium residues?
A3: Several methods are employed to remove palladium residues from reaction mixtures.[2] These include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers.[1][3][4]
-
Chromatography: Column chromatography is a common laboratory technique for purification.[5][6]
-
Crystallization: This can be an effective method, sometimes enhanced by the use of additives.[1]
-
Solvent Extraction: Liquid-liquid extraction can be used to separate the desired compound from palladium impurities.[4]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: Standard methods for quantifying palladium in APIs include atomic absorption analysis, X-ray fluorescence, and inductively-coupled plasma mass spectroscopy (ICP-MS).[1] ICP-MS is frequently used for both in-process testing and final quality control of drug molecules.[1] For more rapid, in-process analysis, fluorescence-based methods are also available.[7][8]
Troubleshooting Guide
Problem 1: After purification by column chromatography, I still detect significant levels of palladium.
-
Possible Cause: Palladium species may be co-eluting with your product due to strong coordination with the nitrogen atoms in your compound.
-
Solution: Employ a secondary purification step using a metal scavenger.[5][9] Passing the product fraction from the column through a cartridge containing a scavenger or performing a batch treatment with a scavenging resin can effectively reduce palladium levels to below 100 ppm.[5][9]
Problem 2: My reaction mixture turned black, and I suspect palladium catalyst decomposition.
-
Possible Cause: The formation of palladium black (elemental palladium) indicates catalyst decomposition. This can be triggered by factors such as the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[10][11]
-
Solution:
-
Thorough Degassing: Ensure all solvents are properly degassed before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Reagent Purity: Use high-purity reagents and solvents.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Problem 3: My chosen palladium scavenger is not effectively reducing the palladium concentration.
-
Possible Cause 1: The palladium in your reaction may exist in multiple oxidation states (e.g., Pd(0) and Pd(II)), and the selected scavenger may not be effective for all species.
-
Solution 1: Consider a pre-treatment step. An oxidative or reductive wash before scavenging can help convert various palladium species into a single form that is more readily captured by the scavenger.[12]
-
Possible Cause 2: Insufficient contact time or amount of scavenger.
-
Solution 2: Optimize the scavenging conditions by increasing the stirring time, temperature, or the equivalents of the scavenger used.[13]
-
Possible Cause 3: The scavenger is not suitable for your specific compound or solvent system.
-
Solution 3: Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea-based) to find the most effective one for your system.
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Starting Pd Level (ppm) | Final Pd Level (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 33,000 | < 200 | 5 equivalents, RT, overnight | [13] |
| Biotage® MP-TMT | 500 - 800 | < 10 | 5 equivalents, RT, overnight | [13] |
| SiliaMetS Thiol or Thiourea | 2,400 | ≤ 16 | Not specified | [14] |
| Activated Carbon (Darco) | 2,400 | > 16 | Not specified | [14] |
| Polymer-based Scavenger (Quadrapure) | 2,400 | > 16 | Not specified | [14] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, DCM).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical method (e.g., ICP-MS).
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. The amount will need to be optimized for your specific reaction.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the purified product.
Visualizations
Caption: General workflow for the purification and analysis of palladium residues.
Caption: Troubleshooting decision tree for high palladium residue issues.
References
- 1. arborassays.com [arborassays.com]
- 2. biotage.com [biotage.com]
- 3. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. silicycle.com [silicycle.com]
Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My Suzuki coupling reaction with a bromopyridine substrate is failing or giving low yields. What are the common causes and how can I fix it?
Low yields or complete failure in Suzuki coupling with bromopyridines are common issues that can often be resolved by systematically evaluating the reaction components and conditions. The primary culprits are often related to the inherent properties of pyridines, which can complicate the catalytic cycle.
Potential Cause 1: Catalyst Inhibition by Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation or inhibition.[1][2] This is particularly problematic for 2-substituted pyridines.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1] Recommended ligands include Buchwald-type ligands such as SPhos, XPhos, and RuPhos.[1][2]
Potential Cause 2: Inefficient Oxidative Addition
The carbon-bromine bond in bromopyridines can be less reactive towards oxidative addition compared to other aryl bromides, which is often a rate-limiting step in the catalytic cycle.[1]
-
Solution:
-
Increase the reaction temperature. Suzuki couplings often require heating, and a moderate increase (e.g., from 80°C to 100°C) can improve the reaction rate.[3]
-
Screen different palladium sources and ligands. More electron-rich and bulky ligands can facilitate the oxidative addition step.[1] Consider pre-catalysts like Pd₂(dba)₃ in combination with a suitable ligand.[4]
-
Potential Cause 3: Side Reactions
Several side reactions can consume starting materials and reduce the yield of the desired product.
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Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This is a common issue, especially with unstable boronic acids.[5][6]
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Solution:
-
Use anhydrous solvents to minimize the source of protons.[1]
-
Employ more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[1][5] Potassium trifluoroborate salts are also a stable alternative.[7]
-
Use milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[8]
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the bromopyridine.[6][9] The presence of oxygen can promote the homocoupling of boronic acids.[6][9][10]
-
Solution:
-
Thoroughly degas the reaction mixture and solvents to remove oxygen.[3][9][10] This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Use a Pd(0) source directly or ensure that the Pd(II) pre-catalyst is efficiently reduced to the active Pd(0) species.[6][9]
-
-
I am observing significant amounts of homocoupled biaryl product from my boronic acid. What is causing this and how can I prevent it?
Excessive homocoupling of the boronic acid is a frequent side reaction that reduces the yield of your desired cross-coupled product and complicates purification.[9]
-
Primary Causes:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[9][10]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a pre-catalyst, it can directly react with the boronic acid to form the homocoupled product before the catalytic cycle is established.[6][9]
-
-
Troubleshooting Steps:
-
Improve Degassing: Ensure your solvent and reaction mixture are rigorously deoxygenated. Sparging with an inert gas like argon for an extended period (15-30 minutes) or performing multiple freeze-pump-thaw cycles is crucial.[3]
-
Use a Pd(0) Catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step and minimize Pd(II)-mediated homocoupling.[4][6]
-
Add a Reducing Agent: A mild reducing agent can help to ensure the palladium is in its active Pd(0) state.
-
Control Stoichiometry: Using a slight excess of the bromopyridine can sometimes help to favor the cross-coupling pathway over homocoupling.[4]
-
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki Coupling with Bromopyridines
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃, Pd(PPh₃)₄ | Choice depends on the specific substrates and ligand. Pre-catalysts often offer better stability.[3][11] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich ligands are often necessary to overcome catalyst inhibition by the pyridine nitrogen.[1][2] |
| Catalyst Loading | 1-5 mol% | Higher loading might be necessary for challenging substrates.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is critical and often needs to be optimized.[3][8][13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[3][14][15] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling side reactions.[3][10] |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Failed Suzuki Coupling with Bromopyridine
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[3]
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[3]
-
-
Reaction Setup:
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
After the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to identify products and byproducts.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for failed Suzuki coupling with bromopyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
minimizing homocoupling in 5-Bromo-N-methyl-3-nitropyridin-2-amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-N-methyl-3-nitropyridin-2-amine in cross-coupling reactions. The focus is on minimizing the formation of undesired homocoupling byproducts to improve reaction efficiency and simplify purification.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is a significant side reaction where the organometallic coupling partner (e.g., boronic acid in Suzuki reactions or organostannane in Stille reactions) reacts with itself to form a symmetrical dimer.[1][2] This unwanted reaction consumes your valuable reagent, reduces the yield of the desired cross-coupled product, and introduces impurities that can complicate the purification process.[1]
Q2: What are the primary causes of homocoupling in my palladium-catalyzed cross-coupling reaction?
A2: The most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][3] Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of two molecules of the organometallic reagent.[1] Additionally, when using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) catalyst can proceed via a pathway that involves the homocoupling of the organometallic partner.[1]
Q3: I'm observing significant homocoupling in my Suzuki reaction. How can I minimize it?
A3: To minimize homocoupling in Suzuki reactions, consider the following strategies:
-
Rigorous Degassing: The most critical step is to thoroughly remove oxygen from your reaction mixture.[1] This can be achieved by sparging your solvents with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw technique.[1]
-
Catalyst and Ligand Choice: Employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[1]
-
Reagent Stoichiometry: Using a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can help reduce the likelihood of homocoupling.[4]
-
Slow Addition: Adding the boronic acid or its ester slowly to the reaction mixture via a syringe pump can maintain a low instantaneous concentration, which suppresses the bimolecular homocoupling reaction.[1]
-
Use of Boronate Esters: Pinacol or MIDA boronate esters are often more stable than their corresponding boronic acids and can sometimes reduce the extent of side reactions.[1]
Q4: Are there specific recommendations for minimizing homocoupling in Stille reactions with this compound?
A4: Yes, similar to Suzuki reactions, minimizing homocoupling in Stille reactions is crucial. The primary side reaction is the homocoupling of the organostannane reagent to form a dimer.[2] This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[2] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions and consider the use of well-defined Pd(0) catalysts.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of boronic acid homocoupling | Presence of oxygen in the reaction mixture.[1][5] | Rigorously degas all solvents and the reaction vessel using techniques like sparging with an inert gas or freeze-pump-thaw cycles.[1] |
| Use of a Pd(II) precatalyst which is reduced in situ by the boronic acid.[1] | Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄. | |
| Low yield of the desired cross-coupled product | Competing homocoupling reaction consuming the organometallic reagent.[1] | Optimize reaction conditions to favor the cross-coupling pathway: screen bulky, electron-rich ligands (e.g., SPhos, XPhos), different bases, and solvents.[1] |
| Dehalogenation of the this compound substrate.[3] | Use a milder base or a different catalyst system. Ensure the absence of adventitious water or other proton sources. | |
| Complex mixture of byproducts, difficult purification | Multiple side reactions occurring, including homocoupling and dehalogenation. | Systematically troubleshoot the reaction by first ensuring anaerobic conditions. Then, screen different catalyst/ligand systems and bases to identify conditions that selectively form the desired product. |
Data on Catalyst Systems for Analogous Substrates
The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data can serve as a strong starting point for optimizing reactions with this compound.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[6] |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 | ||||
| 4-Methoxyphenylboronic acid | 88 | ||||
| 4-Chlorophenylboronic acid | 78 | ||||
| 4-Fluorophenylboronic acid | 80 | ||||
| System 2: Buchwald Ligand (Hypothetical) | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: N-Heterocyclic Carbene (NHC) Ligand | |||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Various arylboronic acids | Generally high yields reported for similar substrates. |
Experimental Protocols
The following are detailed experimental protocols for common cross-coupling reactions. These are generalized procedures and may require optimization for this compound and specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[8]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[8]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[8]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.[8]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Sonogashira Coupling
-
Materials:
-
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), triphenylphosphine (5 mol%), and CuI (5 mol%).[8]
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.[8]
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.[8]
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography.
-
Protocol 3: General Procedure for Stille Coupling
-
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Schlenk flask
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1 eq).[8]
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.[8]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and purify by standard methods.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this technical support guide.
References
Technical Support Center: 5-Bromo-N-methyl-3-nitropyridin-2-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-N-methyl-3-nitropyridin-2-amine and its derivatives. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experiments.
Troubleshooting Guides
Issue: Unexpected Degradation of the Compound During Storage
Question: I am observing significant degradation of my this compound derivative even under standard storage conditions. What could be the cause and how can I mitigate this?
Answer: this compound derivatives can be susceptible to degradation under ambient conditions, particularly when exposed to light and moisture. The nitro group on the pyridine ring makes the compound sensitive to photodegradation, and the overall structure can be prone to hydrolysis.
Troubleshooting Steps:
-
Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, keeping the compound at or below 4°C in a desiccated environment is recommended.
-
Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Solvent Purity: When preparing stock solutions, use high-purity, anhydrous solvents. Residual water or impurities in the solvent can initiate degradation.
Issue: Inconsistent Results in Biological Assays
Question: My experimental results with a this compound derivative are not reproducible. Could compound instability be the issue?
Answer: Yes, the instability of the compound in your assay medium can lead to variable results. Nitropyridine derivatives can degrade in aqueous buffer solutions, especially at certain pH values and in the presence of biological reducing agents.
Troubleshooting Steps:
-
Solution Freshness: Prepare fresh stock solutions before each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
pH of Assay Buffer: Evaluate the stability of your compound in the specific assay buffer you are using. The stability of pyridine derivatives can be pH-dependent. Consider performing a preliminary stability study at different pH values.
-
Control Experiments: Include a time-course stability control in your experimental design. Analyze the concentration of the parent compound in the assay medium at the beginning and end of the incubation period to assess its stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of analogous nitropyridine compounds, the following degradation routes are plausible:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This can be particularly relevant in biological systems with reducing environments.
-
Hydrolysis: The compound may undergo hydrolysis, potentially leading to the cleavage of the N-methylamino group or other susceptible bonds, especially under acidic or basic conditions.
-
Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can trigger complex degradation pathways leading to a variety of byproducts.
-
Thermal Decomposition: At elevated temperatures, nitropyridine derivatives can undergo thermal decomposition.[1]
Q2: How can I monitor the stability of my this compound derivative?
A2: A stability-indicating analytical method is crucial for monitoring the degradation of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
Key considerations for method development include:
-
Column: A C18 reverse-phase column is often suitable for pyridine derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the parent compound and any potential degradation products at multiple wavelengths.
-
Forced Degradation Studies: To ensure your method is stability-indicating, you should perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[2] This will help you identify potential degradation products and confirm that they are well-separated from the parent peak.
Data Presentation
The following table summarizes illustrative quantitative data from a hypothetical forced degradation study on a this compound derivative. This data is for demonstrative purposes to show a typical format for presenting stability results.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 | 15.2 | Hydrolyzed amine, De-nitrated species |
| 0.1 M NaOH | 24 hours | 60 | 25.8 | Ring-opened products, Polymeric material |
| 3% H₂O₂ | 24 hours | 25 | 8.5 | N-oxide derivative |
| Thermal | 48 hours | 80 | 12.1 | De-brominated species, Isomers |
| Photolytic (UV) | 24 hours | 25 | 35.5 | Complex mixture of unidentified products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound derivatives.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of this compound derivatives.
-
Instrument: HPLC system with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the parent compound (e.g., 280 nm) and collect spectra from 200-400 nm.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Signaling Pathway Inhibition.
References
5-Bromo-N-methyl-3-nitropyridin-2-amine reaction monitoring by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the reaction of 5-Bromo-N-methyl-3-nitropyridin-2-amine using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound and its related reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated.[1][2][3][4][5] 2. The compound is acidic or basic, interacting strongly with the silica gel.[4][5] 3. The compound is unstable on the silica plate.[6][7] | 1. Dilute the reaction mixture sample before spotting it on the TLC plate.[1][4][5] 2. For basic compounds like amines, add a small amount of a base (e.g., 0.1–2.0% triethylamine or ammonia in the mobile phase) to the eluent to reduce streaking.[1][8] 3. To check for decomposition on the silica, you can perform a 2D TLC.[6][7] |
| Reactant and product spots have very similar Rf values. | The chosen solvent system does not provide adequate separation. | 1. Experiment with different solvent systems by varying the polarity. Try a gradient of ethyl acetate and hexanes, or dichloromethane and methanol. 2. Utilize a co-spot lane, where both the starting material and the reaction mixture are spotted together, to help distinguish between the reactant and product.[6][8] |
| Spots are not visible or are very faint. | 1. The sample is too dilute.[1][3] 2. The compound does not absorb UV light.[1][4] 3. The compound is volatile and may have evaporated.[1] | 1. Concentrate the sample by spotting it multiple times in the same location, ensuring the spot is dry between applications.[1][3][4] 2. Use a chemical staining method for visualization. For aromatic amines and nitro compounds, specific stains can be very effective.[9][10][11] 3. While less likely for this specific compound, ensure the plate is visualized promptly after development. |
| The solvent front is uneven or crooked. | 1. The TLC plate is touching the side of the developing chamber or the filter paper.[3][4] 2. The silica gel on the plate is damaged or has flaked off.[3][5] | 1. Ensure the plate is placed centrally in the chamber and does not touch the sides. 2. Inspect the TLC plate for any damage before use. If a corner is chipped, you can carefully cut that portion away.[5] |
| Unexpected spots appear on the TLC plate. | 1. Contamination of the TLC plate.[3][4] 2. The reaction has produced byproducts. 3. Decomposition of the product during workup.[6] | 1. Handle the TLC plate carefully by the edges to avoid transferring any contaminants from your fingers.[3] 2. This is a normal outcome of many reactions; TLC is used to identify these impurities. 3. If new spots appear after workup, your product may be sensitive to the workup conditions (e.g., acid or base).[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC of this compound?
A good starting point for a compound of this nature would be a mixture of a non-polar and a moderately polar solvent. We recommend starting with a 3:1 mixture of Hexane:Ethyl Acetate. You can then adjust the ratio to achieve an optimal Rf value (typically between 0.3 and 0.7).
Q2: How can I visualize the spots on the TLC plate?
This compound, being an aromatic and conjugated system, should be visible under UV light at 254 nm, where it will appear as a dark spot on a fluorescent background.[12] For more sensitive or specific visualization, a chemical stain can be used. Given the presence of a nitro group and an aromatic amine, a reduction-diazotization-coupling stain can be highly effective, often yielding colored spots.[9]
Q3: My reaction is in a high-boiling solvent like DMF or DMSO, and it's causing smearing on the TLC plate. What should I do?
High-boiling solvents can interfere with TLC development. After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before placing it in the developing chamber.[6]
Q4: What do I do if my compound is very polar and remains at the baseline?
If your compound is very polar and does not move from the baseline, you need to increase the polarity of your mobile phase.[1] You can do this by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate system). If that is not sufficient, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
Experimental Protocol: TLC Monitoring
This section provides a detailed methodology for monitoring the reaction of this compound.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Staining solution (optional, see below)
-
Reaction mixture
-
Starting material standard
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material, a co-spot, and the reaction mixture.
-
Spot the Plate:
-
Using a capillary tube, spot a small amount of the starting material solution in its designated lane on the origin.
-
In the reaction mixture lane, spot a small amount of the reaction mixture.
-
In the co-spot lane, first spot the starting material, and then spot the reaction mixture on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the dried plate under a UV lamp (254 nm). Circle any dark spots with a pencil.[12]
-
Staining (Optional): If spots are not clearly visible under UV, a chemical stain can be used. A common method for nitro compounds involves reduction followed by diazotization and coupling to form a colored azo dye.[9]
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Diagrams
Caption: Workflow for TLC Monitoring.
Caption: Troubleshooting Decision Tree for TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. VanVeller Lab Resources [group.chem.iastate.edu]
- 9. benchchem.com [benchchem.com]
- 10. epfl.ch [epfl.ch]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 5-Bromo-N-methyl-3-nitropyridin-2-amine and Its Prospective Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 5-Bromo-N-methyl-3-nitropyridin-2-amine and its potential reaction products. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to predict and compare the NMR spectral data of products resulting from common synthetic transformations, such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions.
Introduction
This compound is a substituted pyridine derivative with multiple reactive sites, making it a versatile building block in medicinal chemistry and materials science. The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution. Understanding the NMR spectral shifts of this starting material and its subsequent products is crucial for reaction monitoring, structural elucidation, and purity assessment.
NMR Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its hypothetical reaction products. The data for the starting material is based on general principles of NMR spectroscopy for substituted pyridines, while the product data is derived from analogous compounds found in the literature.
Table 1: Comparative ¹H NMR Data (in ppm)
| Compound | H-4 | H-6 | N-CH₃ | Other Protons |
| This compound (Starting Material) | ~8.40 (d, J ≈ 2.5 Hz) | ~8.60 (d, J ≈ 2.5 Hz) | ~3.10 (s) | - |
| Suzuki Product (5-Aryl-N-methyl-3-nitropyridin-2-amine) | ~8.50-8.70 | ~8.80-9.00 | ~3.15 (s) | Aryl protons in the range of 7.00-8.00 |
| Nucleophilic Substitution Product (5-Nu-N-methyl-3-nitropyridin-2-amine) | ~7.80-8.20 | ~8.30-8.50 | ~3.05 (s) | Protons of the nucleophile moiety |
Table 2: Comparative ¹³C NMR Data (in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | N-CH₃ | Other Carbons |
| This compound (Starting Material) | ~158.0 | ~135.0 | ~145.0 | ~110.0 | ~150.0 | ~30.0 | - |
| Suzuki Product (5-Aryl-N-methyl-3-nitropyridin-2-amine) | ~157.0 | ~136.0 | ~143.0 | ~125.0 | ~148.0 | ~30.5 | Aryl carbons in the range of 120.0-140.0 |
| Nucleophilic Substitution Product (5-Nu-N-methyl-3-nitropyridin-2-amine) | ~159.0 | ~134.0 | ~140.0 | ~130.0 | ~147.0 | ~29.5 | Carbons of the nucleophile moiety |
Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and the specific nature of the aryl or nucleophilic substituent.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving bromo-nitro-pyridyl scaffolds, which can be adapted for this compound.
1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of a bromo-pyridyl compound with an arylboronic acid.[1]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
2. General Protocol for Nucleophilic Aromatic Substitution
This protocol outlines a general method for the substitution of the bromine atom with a nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., an amine, thiol, or alcohol) (1.5-2.0 eq)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the nucleophile and the base to the solution.
-
Heat the reaction mixture to a temperature ranging from 50 to 120 °C, depending on the reactivity of the nucleophile.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, recrystallize or purify the product by column chromatography.
-
Visualizing Reaction Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Workflow for Nucleophilic Aromatic Substitution Reaction.
Conclusion
This guide provides a foundational framework for the NMR characterization of reaction products derived from this compound. While the provided NMR data is based on analogous structures, it offers valuable predictions for spectral interpretation. The detailed experimental protocols serve as a starting point for the synthesis of novel derivatives. Researchers are encouraged to perform detailed spectral analysis, including 2D NMR techniques (COSY, HSQC, HMBC), for unambiguous structure determination of their synthesized compounds.
References
A Comparative Guide to HPLC Method Development for 5-Bromo-N-methyl-3-nitropyridin-2-amine Derivatives
This guide provides a comprehensive overview of developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Bromo-N-methyl-3-nitropyridin-2-amine and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development, offering a comparative analysis of potential starting conditions and a systematic approach to method optimization.
Introduction
Comparative Analysis of Starting HPLC Conditions
The selection of appropriate starting conditions is critical for efficient HPLC method development. Based on the analysis of similar compounds, two primary approaches, Reverse-Phase and Ion-Exchange Chromatography, are compared below. Reverse-phase HPLC is generally the most common and versatile method for the analysis of moderately polar compounds like nitropyridine derivatives.
| Parameter | Recommended Starting Condition (Reverse-Phase) | Alternative Condition (Ion-Exchange) | Rationale & Supporting Data |
| Stationary Phase | C18, 5 µm, 250 x 4.6 mm | Strong Cation Exchange (SCX), 5µm, 250 x 4.6 mm | Reverse-phase systems with C18 columns are widely employed for pyridine derivatives[1]. An SCX column could be an alternative for exploiting the basic nature of the pyridine ring[2][3]. |
| Mobile Phase A | 0.1% Acetic Acid in Water | 50 mM Sodium Phosphate Buffer, pH 3.5 | Acetic acid helps in protonating the analyte for better peak shape. A phosphate buffer is a common choice for ion-exchange chromatography[2][3]. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase and ion-exchange HPLC. |
| Gradient | 10% B to 90% B over 20 minutes | 5% B to 50% B over 20 minutes | A broad gradient is recommended for initial screening to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 220 nm | 210 nm | UV absorbance at lower wavelengths is often used for broad screening of aromatic compounds[2][3]. A photodiode array (PDA) detector is recommended for initial scans to determine the optimal wavelength. |
| Column Temperature | 30 °C | 30 °C | A controlled temperature ensures reproducibility. |
| Injection Volume | 10 µL | 10 µL | A standard injection volume for analytical HPLC. |
Experimental Protocols
A systematic approach to method development is essential for achieving a robust and reliable analytical method. The following protocol outlines the key steps for developing an HPLC method for this compound derivatives.
1. Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 10-20 µg/mL for initial method development.
2. Initial Method Screening:
-
Equilibrate the recommended reverse-phase column with the initial mobile phase composition (e.g., 90% A: 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the sample and run the initial gradient program.
-
Evaluate the resulting chromatogram for peak shape, retention time, and the presence of any impurities.
3. Method Optimization:
-
Gradient Optimization: Adjust the gradient slope and duration to achieve adequate separation of the main peak from any impurities. For closely eluting impurities, a shallower gradient may be necessary.
-
Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds. Analyze the sample with mobile phases at different pH values (e.g., pH 3, 5, and 7) to find the optimal condition.
-
Organic Modifier: While acetonitrile is a good starting point, methanol or a mixture of acetonitrile and methanol can be evaluated to alter selectivity.
-
Column Temperature: Varying the column temperature can influence retention times and peak shapes. Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, and 45 °C) to assess the effect on the separation.
4. Method Validation (Brief Overview): Once an optimized method is developed, it should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.
Alternative Analytical Techniques
While HPLC is the workhorse for pharmaceutical analysis, other techniques can offer advantages in terms of speed and resolution.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures, resulting in faster analysis times and improved resolution compared to conventional HPLC. The developed HPLC method can often be transferred to a UPLC system with appropriate adjustments to the flow rate and gradient.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It can be a powerful tool for the separation of chiral compounds and can offer faster separations and reduced solvent consumption compared to normal-phase HPLC.
-
Capillary Electrophoresis (CE): CE separates analytes based on their electrophoretic mobility in a capillary filled with an electrolyte. It can be a high-efficiency separation technique, particularly for charged molecules.
Visualizing the Method Development Workflow
The following diagram illustrates the logical workflow for the systematic development of an HPLC method.
Caption: Workflow for systematic HPLC method development.
References
- 1. Buy 4-Methyl-3-nitropyridine hydrochloride | 856835-53-5 [smolecule.com]
- 2. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 3. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
Comparative Crystallographic Analysis of 5-Bromo-N-methyl-3-nitropyridin-2-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of derivatives and structural analogs of 5-Bromo-N-methyl-3-nitropyridin-2-amine. While a specific crystal structure for this compound is not publicly available, this document compiles and compares crystallographic data from closely related substituted 2-aminopyridine compounds. This information is intended to offer insights into the expected structural characteristics of the target molecule and to serve as a valuable resource for researchers working on the synthesis and characterization of similar compounds.
The study of substituted 2-aminopyridines is of significant interest in medicinal chemistry, as this scaffold is a key pharmacophore in a variety of bioactive molecules.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is crucial for structure-based drug design and the development of new synthetic methodologies.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for several substituted 2-aminopyridine derivatives. This data allows for a comparative assessment of the impact of different substituents on the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-Amino-5-bromopyridinium tribromocuprate(II) | C₅H₅BrN₂·CuBr₃ | Monoclinic | P2₁/m | 6.78 | 20.15 | 6.33 | 94.9 | [2] |
| [Ru₃(µ-H)(µ₃-anpy)(CO)₉] (anpy = 2-anilinopyridine) | C₂₃H₁₂N₂O₉Ru₃ | Monoclinic | P2₁/n | 12.705(1) | 10.621(2) | 18.427(2) | 107.349(7) | [3] |
| N′-aminopyridine-2-carboximidamide | C₆H₈N₄ | - | - | - | - | - | - | [4] |
Note: Detailed bond lengths and angles for the compounds listed above can be found in the cited literature. The absence of a crystal structure for the primary compound of interest, this compound, necessitates this comparative approach.
Experimental Protocols
The synthesis and crystallization of substituted 2-aminopyridines are critical steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are generalized protocols based on methodologies reported for similar compounds.
Synthesis of 2-Amino-5-bromo-3-nitropyridine
A common precursor for N-methylated aminopyridines is the parent amine. The synthesis of 2-amino-5-bromo-3-nitropyridine can be achieved via the nitration of 2-amino-5-bromopyridine.[5]
Materials:
-
2-amino-5-bromopyridine
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
10% aqueous sodium hydroxide solution
-
Crushed ice
-
Standard laboratory glassware
Procedure:
-
2-amino-5-bromopyridine (1 equivalent) is slowly added to pre-cooled (0 °C) concentrated sulfuric acid, ensuring the temperature remains between 0-5 °C.[5]
-
Concentrated nitric acid (1.2 equivalents) is added dropwise with continuous stirring, maintaining the reaction temperature in the 0-5 °C range.[5]
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour.[5]
-
The reaction is then allowed to slowly warm to room temperature and stirred overnight.[5]
-
The reaction mixture is carefully poured into crushed ice, and the pH is adjusted to 7-8 with a 10% aqueous sodium hydroxide solution.[5]
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under a vacuum at 60 °C to yield 2-amino-3-nitro-5-bromopyridine.[5]
The subsequent N-methylation of the 2-amino group would yield the target compound, this compound.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvents for this class of compounds include ethanol, methanol, acetonitrile, or mixtures with water. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.
Experimental and Analytical Workflow
The overall process from synthesis to structural analysis is depicted in the following workflow diagram.
Alternative Analytical Techniques
Besides X-ray crystallography, several other analytical techniques are essential for the characterization of this compound and its derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, determining the connectivity of atoms, and assessing the purity of the synthesized compound.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amino (N-H), nitro (N-O), and aromatic (C=C, C-N) vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a characteristic feature in the mass spectrum of these molecules.[7]
This comparative guide, while not containing the specific crystal structure of this compound, offers a comprehensive overview of the expected structural features and the necessary experimental procedures for its characterization, based on the analysis of its close structural analogs. This information serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel substituted 2-aminopyridine derivatives.
References
- 1. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Reactivity Face-Off: 5-Bromo- vs. 5-Iodo-N-methyl-3-nitropyridin-2-amine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. Substituted nitropyridines are crucial intermediates, and the choice of the halogen at the 5-position—bromo versus iodo—can significantly impact reactivity, yield, and overall efficiency in pivotal cross-coupling reactions. This guide provides an objective comparison of the expected reactivity of 5-bromo-N-methyl-3-nitropyridin-2-amine and 5-iodo-N-methyl-3-nitropyridin-2-amine, supported by established principles in palladium-catalyzed cross-coupling chemistry.
Comparative Reactivity Overview
The following table summarizes the expected performance of 5-bromo- and 5-iodo-N-methyl-3-nitropyridin-2-amine in key palladium-catalyzed cross-coupling reactions based on general reactivity principles.
| Reaction Type | This compound | 5-Iodo-N-methyl-3-nitropyridin-2-amine | Expected Outcome |
| Suzuki-Miyaura Coupling | Good to excellent yields, may require higher temperatures or longer reaction times. | Excellent yields, likely proceeds under milder conditions (lower temperatures, shorter reaction times). | The iodo- a more efficient substrate. |
| Buchwald-Hartwig Amination | Effective coupling, but may necessitate more forcing conditions. | Higher reactivity, allowing for a broader range of amine coupling partners and milder conditions. | The iodo-compound offers greater versatility. |
| Stille Coupling | Suitable for coupling, but may exhibit slower reaction kinetics. | Faster reaction kinetics and potentially higher yields. | The iodo-compound is the preferred substrate for efficiency. |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These are adapted from procedures for structurally similar halopyridines and should be optimized for the specific substrates.
Suzuki-Miyaura Coupling: General Procedure
This protocol is adapted from the Suzuki coupling of 5-bromo-N-phenylpyridin-3-amine.[2]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 5-halo-N-methyl-3-nitropyridin-2-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, for instance, K₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. For the 5-bromo derivative, a higher temperature and longer reaction time may be necessary, whereas the 5-iodo counterpart is expected to react more readily at the lower end of this temperature range.
-
Monitoring: Track the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Buchwald-Hartwig Amination: General Procedure
This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[3][4]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-halo-N-methyl-3-nitropyridin-2-amine (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.03 equiv.), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.06 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.2-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Execution: Heat the mixture with stirring to a temperature typically between 80-110 °C. It is anticipated that the 5-iodo derivative will couple more efficiently, potentially at lower temperatures, than the 5-bromo analogue.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, quench the reaction carefully with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate. Purify the residue by column chromatography.
Stille Coupling: General Procedure
This protocol is derived from established methods for Stille couplings.[5][6][7]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 5-halo-N-methyl-3-nitropyridin-2-amine (1.0 equiv.) in a suitable anhydrous solvent such as DMF or toluene. Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 equiv.), and a copper(I) salt co-catalyst like CuI (optional, but can enhance reaction rates).
-
Reagent Addition: Add the organostannane reagent (1.1-1.3 equiv.) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-110 °C. The 5-iodo compound is expected to undergo coupling more rapidly and at lower temperatures compared to the 5-bromo compound.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and dilute it with an organic solvent. To remove the tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride. Dry the organic layer, concentrate it, and purify the crude product using flash chromatography.
Visualizing Reactivity and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the underlying principles and processes.
Caption: Logical relationship of C-X bond strength to reactivity.
Caption: A typical experimental workflow for cross-coupling.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
References
The Rise of a New Guard: Cost-Effective Catalysts Displacing Palladium in Coupling Reactions
For decades, palladium has been the undisputed king of cross-coupling reactions, a cornerstone of modern synthetic chemistry vital for drug discovery and materials science. However, its high cost and relative scarcity have spurred a revolution in catalysis, with researchers and industry professionals increasingly turning to more abundant and economical alternatives. This guide provides an objective comparison of the performance of nickel, copper, and iron-based catalysts that are emerging as powerful, cost-effective successors to palladium, supported by experimental data and detailed protocols.
The pursuit of sustainable and economically viable chemical synthesis has placed a spotlight on earth-abundant first-row transition metals. Nickel, copper, and iron, in particular, have demonstrated remarkable catalytic activity in a wide array of cross-coupling reactions, often rivaling or even exceeding the efficiency of their noble metal counterpart. This shift not only addresses the economic unsustainability of palladium but also opens up new avenues for reactivity and selectivity.[1][2][3]
Performance Comparison: A Data-Driven Look at the Alternatives
The efficacy of these alternative catalysts is best illustrated through a direct comparison of their performance in key cross-coupling reactions. The following tables summarize quantitative data for Suzuki-Miyaura, Sonogashira, Heck, and Ullmann-type C-N coupling reactions, showcasing the potential of nickel, copper, and iron to replace palladium.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. While palladium has been the traditional catalyst, nickel has emerged as a highly effective alternative, particularly for the coupling of aryl chlorides.[4][5] Iron and cobalt have also shown promise in specific applications.[6][7]
| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(PPh₃)₄ | 4-Iodoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 95 | [General Protocol] |
| Nickel | ||||||||
| NiCl₂(PCy₃)₂ | 4-Chloroacetophenone | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 92 | [8] |
| Ni(acac)₂ / IPr·HCl | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | 95 | [8] |
| Iron | ||||||||
| Fe(acac)₃ / SIPr·HCl | 4-Bromotoluene | Phenylboronic ester / n-BuLi | - | 2-MeTHF | 25 | 16 | 85 | [8] |
| Cobalt | ||||||||
| CoBr₂ / Terpyridine | 4-Bromoacetophenone | Phenylboronic ester | KOMe | Dioxane | 80 | 24 | 88 | [7] |
Sonogashira Coupling
The Sonogashira coupling, for the formation of C(sp²)–C(sp) bonds, traditionally relies on a dual palladium/copper catalytic system.[9][10][11] However, copper-catalyzed, palladium-free versions have gained significant traction due to their cost-effectiveness and efficiency.[12][13]
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium/Copper | ||||||||
| PdCl₂(PPh₃)₂ / CuI | 4-Iodobenzonitrile | Phenylacetylene | Et₃N | THF | 25 | 2 | 98 | [General Protocol] |
| Copper | ||||||||
| CuI / Proline | 4-Iodotoluene | Phenylacetylene | K₂CO₃ | DMSO | 110 | 24 | 91 | [12] |
| CuOAc / N,N,P-ligand | 1-Bromo-1-phenylethane | Phenylacetylene | Cs₂CO₃ | Et₂O | RT | 24 | 94 | [13] |
| Iron | ||||||||
| FeCl₃·6H₂O / 1,10-Phenanthroline | Ethyl 4-iodobenzoate | Phenylacetylene | K₃PO₄ | H₂O | 100 | 2 | 85 | [8] |
Heck Reaction
The Heck reaction, forming a C(sp²)–C(sp²) bond between an aryl halide and an alkene, is another domain where nickel is proving to be a robust alternative to palladium.[14][15][16] Nickel catalysts can often activate more challenging substrates like aryl chlorides under milder conditions.[15]
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(OAc)₂ / P(o-tol)₃ | 4-Bromoacetophenone | Styrene | Et₃N | DMF | 100 | 4 | 96 | [General Protocol] |
| Nickel | ||||||||
| Ni(acac)₂ / IPr·HCl | 4-Chloroanisole | n-Butyl acrylate | Na₂CO₃ | DMF | 140 | 24 | 93 | [14] |
| NiCl₂ / Bipyridine | 4-Bromoacetophenone | Styrene | Zn | DMF | 80 | 12 | 85 | [17] |
Ullmann-Type C-N Coupling
The formation of C-N bonds via cross-coupling has been revolutionized by copper-catalyzed Ullmann and Buchwald-Hartwig-type reactions, which are significantly more cost-effective than their palladium-catalyzed counterparts.[18][19][20][21]
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd₂(dba)₃ / BINAP | 4-Bromotoluene | Aniline | NaOt-Bu | Toluene | 100 | 8 | 97 | [General Protocol] |
| Copper | ||||||||
| CuI / L-proline | 4-Iodobenzene | Aniline | K₂CO₃ | DMSO | 90 | 24 | 92 | [18] |
| meso-Cu/MnOx | 4-Iodotoluene | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 95 | [21] |
| Nickel | ||||||||
| Ni(acac)₂ / IPr·HCl | Ethyl 4-iodobenzoate | p-Toluidine | K₃PO₄ | Dioxane | 100 | 24 | 88 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternative catalytic systems. Below are representative experimental protocols for key reactions.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Reaction: 4-Chloroacetophenone with Phenylboronic acid
Protocol: To an oven-dried Schlenk tube is added 4-chloroacetophenone (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv.). The tube is evacuated and backfilled with argon three times. Anhydrous t-amyl alcohol (5 mL) is added via syringe. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[8]
Copper-Catalyzed Sonogashira-Type Coupling
Reaction: 4-Iodotoluene with Phenylacetylene
Protocol: A mixture of 4-iodotoluene (1.0 mmol), phenylacetylene (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in DMSO (3 mL) is stirred in a sealed tube at 110 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (15 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to give the desired coupled product.[12]
Iron-Catalyzed Sonogashira-Type Coupling (Adapted)
Reaction: Ethyl 4-iodobenzoate with Phenylacetylene
Protocol: To a round-bottom flask, add ethyl 4-iodobenzoate (1.0 mmol, 1.0 equiv.), FeCl₃·6H₂O (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%). Add water (5 mL) and K₃PO₄ (2.0 mmol, 2.0 equiv.). Phenylacetylene (1.2 mmol, 1.2 equiv.) is then added. The reaction mixture is stirred at 100 °C for 2 hours under aerobic conditions. After completion, the mixture is cooled, extracted with ethyl acetate (3 x 10 mL), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.[8]
Copper-Catalyzed Ullmann C-N Coupling
Reaction: 4-Iodobenzene with Aniline
Protocol: To a screw-capped vial is added CuI (0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol), 4-iodobenzene (1.0 mmol), and aniline (1.2 mmol). The vial is sealed and DMSO (2 mL) is added. The mixture is stirred at 90 °C for 24 hours. After cooling, the reaction mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.[18]
Mechanistic Considerations and Catalyst Selection
The choice of an alternative catalyst is not merely a matter of cost; it is also dictated by the desired reactivity and the specific substrates involved. Understanding the general catalytic cycles provides a logical framework for catalyst selection.
General Catalytic Cycle for Cross-Coupling
The fundamental steps in most cross-coupling reactions involve oxidative addition, transmetalation (or carbometalation for the Heck reaction), and reductive elimination. The nature of the metal center influences the kinetics and thermodynamics of each step.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Factors Influencing Catalyst Selection
The decision to use nickel, copper, or iron over palladium depends on several factors, including the nature of the coupling partners and the functional group tolerance required.
Caption: Key considerations for selecting an alternative catalyst.
Conclusion
The era of palladium's sole dominance in cross-coupling catalysis is drawing to a close. Nickel, copper, and iron have emerged as not just viable alternatives, but as powerful catalysts in their own right, offering distinct advantages in terms of cost, availability, and unique reactivity.[22][23][24][25] For researchers, scientists, and drug development professionals, embracing these earth-abundant metals is a critical step towards more sustainable, economical, and innovative synthetic strategies. The data and protocols presented here provide a solid foundation for integrating these cost-effective catalysts into the modern synthetic chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron and Cobalt Catalysts for Cross Coupling - Chirik Group [chirik.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 14. Highly efficient nickel-catalyzed Heck reaction using Ni(acac)2/ N-heterocyclic carbene catalyst - Lookchem [lookchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
- 19. A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 22. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. organicreactions.org [organicreactions.org]
- 24. Cobalt-catalyzed cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Iron-Catalyzed C-C and C-Heteroatom Transformations [sas.rochester.edu]
Mechanistic Insights into Suzuki Coupling with Substituted Pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials, is of particular importance. However, the use of substituted pyridines as coupling partners presents unique mechanistic challenges that can significantly impact reaction outcomes. This guide provides a comparative analysis of the mechanistic nuances of Suzuki coupling with substituted pyridines, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
The Catalytic Cycle: A Three-Step Dance
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex. This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the substituted pyridine, particularly its electronic properties and the position of the substituent, can profoundly influence the kinetics and efficiency of each of these steps.
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Figure 2: The "2-Pyridyl Problem" in Suzuki coupling.
Comparative Performance: Electron-Rich vs. Electron-Poor Pyridines
The electronic nature of the substituent on the pyridine ring plays a crucial role in the success of the Suzuki coupling. Electron-poor pyridines, such as halopyridines, generally exhibit higher reactivity in the oxidative addition step. Conversely, electron-rich pyridines can be more challenging substrates.
The following table compares the yields of Suzuki-Miyaura coupling of various halopyridines with phenylboronic acid under microwave irradiation.
Halopyridine Yield (%) 2-Bromopyridine 75 3-Bromopyridine 85 2-Chloropyridine 60 3-Chloropyridine 70 Reaction conditions: 1.0 mmol halopyridine, 1.2 mmol phenylboronic acid, 2 mmol K₂CO₃, 1 mol% Pd(OAc)₂, 2 mol% benzimidazolium salt, DMF/H₂O (1:1), 120 °C, 3 min (microwave). Data from reference[2].
These results show that under these specific microwave conditions, 3-halopyridines generally give higher yields than their 2-halo isomers. Bromopyridines are also more reactive than chloropyridines, consistent with the trend in oxidative addition rates.
The Influence of Ligands
The choice of ligand is critical for a successful Suzuki coupling with substituted pyridines. Bulky and electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.
The following table illustrates the effect of different ligands on the Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
Arylboronic Acid Ligand Yield (%) Phenylboronic acid PPh₃ 86 4-Methoxyphenylboronic acid PPh₃ 82 4-Trifluoromethylphenylboronic acid PPh₃ 75 Phenylboronic acid dppf 92 4-Methoxyphenylboronic acid dppf 90 4-Trifluoromethylphenylboronic acid dppf 85 Reaction conditions: 2-chloropyridine, arylboronic acid, Pd catalyst, base, solvent, heat. Yields are representative and can vary depending on specific reaction conditions. Data compiled from various sources.
This data highlights that more sophisticated ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can often lead to higher yields compared to the more traditional triphenylphosphine (PPh₃).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid:
To an oven-dried reaction vessel is added the 2-halopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv). The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF) is then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Workflow for a Mechanistic Study of Suzuki Coupling with a Substituted Pyridine:
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References
A Comparative Guide to DFT Studies on Bromo-Methyl-Pyridine Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Density Functional Theory (DFT) studies on various bromo-methyl-pyridine amine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This document summarizes key computational data, details experimental and computational protocols, and offers a clear comparison of different derivatives to aid in future research and development.
Comparative Analysis of Calculated Electronic Properties
DFT calculations are crucial for understanding the electronic structure and reactivity of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment provide valuable insights into the chemical behavior of these derivatives. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[1]
Below is a comparison of these electronic properties for a series of 5-aryl-2-methylpyridin-3-amine derivatives and for 2-bromo-5-methylpyridine.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| Derivatives of 5-bromo-2-methylpyridin-3-amine | Rasool et al., 2017 (Calculated at B3LYP/6-31G(d,p)) | ||||
| 5-phenyl-2-methylpyridin-3-amine (2a) | -5.48 | -0.99 | 4.49 | 2.7658 | [2] |
| 5-(p-tolyl)-2-methylpyridin-3-amine (2b) | -5.39 | -0.93 | 4.46 | 2.8991 | [2] |
| 5-(4-methoxyphenyl)-2-methylpyridin-3-amine (2c) | -5.25 | -0.85 | 4.40 | 3.2501 | [2] |
| 5-(4-chlorophenyl)-2-methylpyridin-3-amine (2d) | -5.62 | -1.18 | 4.44 | 3.0145 | [2] |
| 5-(4-bromophenyl)-2-methylpyridin-3-amine (2e) | -5.63 | -1.21 | 4.42 | 2.9901 | [2] |
| 5-(4-fluorophenyl)-2-methylpyridin-3-amine (2f) | -5.56 | -1.09 | 4.47 | 3.0451 | [2] |
| 5-(3,4-dimethylphenyl)-2-methylpyridin-3-amine (2g) | -5.32 | -0.89 | 4.43 | 2.9111 | [2] |
| 5-(2,4-difluorophenyl)-2-methylpyridin-3-amine (2h) | -5.67 | -1.16 | 4.51 | 3.9239 | [2] |
| 5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-amine (2i) | -5.71 | -1.28 | 4.43 | 3.4891 | [2] |
| Other Bromo-Methyl-Pyridine Derivatives | |||||
| 2-bromo-5-methylpyridine (2BMP) | -6.65 | -0.89 | 5.76 | 2.21 | Kumar et al., 2025 (Calculated at B3LYP/6-311++G(d,p)) |
Experimental and Computational Protocols
The synthesis and computational analysis of bromo-methyl-pyridine derivatives involve precise and standardized methodologies to ensure accuracy and reproducibility.
Synthesis Protocol: Suzuki Cross-Coupling Reaction
A common method for synthesizing 5-aryl-2-methylpyridin-3-amine derivatives is the Palladium-catalyzed Suzuki cross-coupling reaction.[2]
-
Reactant Preparation : In a reaction vessel, combine the starting material, 5-bromo-2-methylpyridin-3-amine (1.0 eq), with the desired arylboronic acid (1.1 eq). Add a catalyst, such as Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (1.5-2.3 eq).[1][2]
-
Solvent and Reflux : Suspend the mixture in a 4:1 solvent system of 1,4-dioxane and water. Heat the mixture to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.[1][2]
-
Monitoring and Workup : Monitor the reaction's progress using Thin-Layer Chromatography (TLC). After completion, allow the mixture to cool to room temperature.[1]
-
Extraction and Purification : Pour the reaction mixture into water to precipitate the crude product. Filter the resulting solid and wash it with deionized water. Further purification can be achieved through recrystallization or column chromatography to yield the final product.[1]
DFT Computational Protocol
DFT calculations are instrumental in predicting the geometric, electronic, and vibrational properties of these molecules.[1]
-
Software : Utilize a quantum chemistry software package such as the GAUSSIAN suite of programs.[2]
-
Method and Basis Set : Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. For geometry optimization and electronic properties, the 6-31G(d,p) basis set is effective. For more precise spectroscopic and frequency calculations, a larger basis set like 6-311++G(d,p) is often used.[1][2]
-
Geometry Optimization : Perform a full geometry optimization of the molecular structure without symmetry constraints to locate the global minimum on the potential energy surface.
-
Frequency Analysis : Conduct a vibrational frequency calculation on the optimized geometry. This step confirms that the structure is a true minimum (indicated by the absence of imaginary frequencies) and predicts the infrared (IR) and Raman spectra.
-
Property Calculation : From the optimized structure, calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and perform a Mulliken population analysis.[1]
Visualization of Computational Workflow
The following diagram illustrates a generalized workflow for the DFT analysis of bromo-methyl-pyridine amine derivatives, from the initial molecular structure input to the final analysis of its properties.
The logical flow progresses from defining the molecular structure to performing DFT calculations for geometry optimization and electronic property determination, and finally to the analysis of the resulting data to understand the molecule's characteristics.
Correlation of DFT Descriptors with Molecular Properties
The theoretical data obtained from DFT studies can be correlated with experimentally observable properties, providing a powerful predictive tool in drug development and materials science.
This diagram illustrates how theoretical descriptors calculated through DFT, such as the HOMO-LUMO gap and molecular electrostatic potential, can infer key molecular properties like reactivity and polarity, which in turn are relevant for practical applications in drug design and materials science.
References
Comparative Biological Screening of 5-Bromo-3-nitropyridine Derivatives and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from the 5-bromo-3-nitropyridine scaffold, with a particular focus on derivatives of 5-Bromo-N-methyl-3-nitropyridin-2-amine. Due to the limited publicly available data on the N-methylated title compound, this guide extends its scope to include closely related analogues from the 5-bromo-3-nitropyridin-2-amine family to provide a comprehensive overview of their potential in drug discovery. The guide further contrasts these with alternative heterocyclic scaffolds, offering insights into their respective potencies and mechanisms of action.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative biological activity data for various pyridine derivatives and comparator compounds, focusing on anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| P1 | Pyridine-Thiazolidinone | MCF-7 (Breast) | MTT | - | [1] |
| P2 | Pyridine-Thiazolidinone | HepG2 (Liver) | MTT | - | [1] |
| P3 | Pyridine Urea | MCF-7 (Breast) | MTT | - | [2] |
| P4 | Fluoro Phenoxy Pyridine | - | VEGFR-2 Kinase Assay | - | [3] |
| P5 | Thiadiazolo Pyridine | A549 (Lung) | MTT | - | [3] |
| P6 | Thiadiazolo Pyridine | HepG2 (Liver) | MTT | - | [3] |
| ND-2 | Novel Drug Molecule | MCF-7 (Breast) | MTT | 8.4 | [4] |
| 30a | Styrylimidazo[1,2-a]pyridine | MCF-7 (Breast) | MTT | 9.59 ± 0.7 | [5] |
| 30a | Styrylimidazo[1,2-a]pyridine | MDA-MB-231 (Breast) | MTT | 12.12 ± 0.54 | [5] |
| 31 | Pyrazolo[4,3-c]hexahydropyridine | MCF-7 (Breast) | MTT | 2.4 | [5] |
| 31 | Pyrazolo[4,3-c]hexahydropyridine | MDA-MB-231 (Breast) | MTT | 4.2 | [5] |
| 34 | 3,6-disubstituted Pyridazine | T-47D (Breast) | MTT | 0.43 ± 0.01 | [5] |
| 34 | 3,6-disubstituted Pyridazine | MDA-MB-231 (Breast) | MTT | 0.99 ± 0.03 | [5] |
Note: Specific IC50 values for P1-P6 were not explicitly provided in the source material but were described as potent.
Table 2: Antimicrobial Activity of Pyridine and Nitropyridine Derivatives
| Compound ID | Derivative Class | Bacterial/Fungal Strain | Assay | MIC (µg/mL) | Reference |
| NP1 | Nitropyridine-containing complex | S. aureus | Zone of Inhibition | - | [6] |
| NP1 | Nitropyridine-containing complex | E. coli | Zone of Inhibition | - | [6] |
| NP2 | Pyrazole derivative of nitropyridine | S. aureus | - | Moderate Activity | [6] |
| NP3 | Imidazole derivative of nitropyridine | E. coli | - | Moderate Activity | [6] |
| DHP-33 | 1,4-Dihydropyridine | M. smegmatis | Broth Microdilution | 9 | [7] |
| DHP-33 | 1,4-Dihydropyridine | S. aureus | Broth Microdilution | 25 | [7] |
| DHP-33 | 1,4-Dihydropyridine | E. coli | Broth Microdilution | 100 | [7] |
| 66 | N-alkylated Pyridine Salt | S. aureus | Broth Microdilution | 56 ± 0.5% inhibition at 100 µg/mL | [8] |
| 66 | N-alkylated Pyridine Salt | E. coli | Broth Microdilution | 55 ± 0.5% inhibition at 100 µg/mL | [8] |
Note: Zone of inhibition data for NP1 was described as comparable to ciprofloxacin.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[6]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.[11]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[12]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate a general experimental workflow for biological screening and a key signaling pathway often targeted by anticancer compounds.
Discussion and Conclusion
The anticancer activity of various pyridine derivatives appears to be mediated through multiple mechanisms, including the induction of apoptosis via the p53 and JNK signaling pathways and the inhibition of key enzymes like kinases.[3][13] The antimicrobial properties of nitropyridine derivatives are often attributed to the metabolic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.[14]
In comparison to other heterocyclic scaffolds, the pyridine nucleus offers a synthetically accessible and versatile core that can be readily modified to optimize biological activity. The data presented in this guide highlights the importance of systematic screening and structure-activity relationship (SAR) studies to identify lead compounds with improved potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of N-substituted derivatives of 5-bromo-3-nitropyridin-2-amine to fully elucidate their therapeutic potential.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijsat.org [ijsat.org]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Bromopyridin-2-amine Analogs: A Structure-Activity Relationship (SAR) Exploration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 5-Bromo-N-methyl-3-nitropyridin-2-amine. While direct and comprehensive SAR studies on this specific scaffold are limited in the public domain, this document synthesizes available data on structurally similar 5-bromo-3-nitropyridine derivatives to elucidate key chemical features influencing their biological activity. The information presented is collated from various studies and aims to guide researchers in the design and development of novel therapeutic agents.
Synthetic Strategies and Chemical Diversification
The synthesis of 5-bromo-3-nitropyridin-2-amine analogs typically involves multi-step sequences starting from commercially available pyridines. A common precursor is 2-amino-5-bromopyridine, which can be nitrated to introduce the nitro group at the 3-position. Subsequent modifications at the amino group and the bromine-substituted position allow for the generation of diverse analogs.
For instance, the synthesis of N-acylated derivatives can be achieved by reacting the amino group with acetic anhydride.[1] Furthermore, the bromine atom at the 5-position serves as a versatile handle for introducing various aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling with different arylboronic acids.[1] The nitro group at the 3-position is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic substitution and can also be reduced to an amino group for further derivatization.[2]
Caption: General synthetic routes for the diversification of 5-bromo-3-nitropyridin-2-amine analogs.
Comparative Biological Activities
The biological activities of 5-bromo-3-nitropyridin-2-amine analogs have been explored in various contexts, including their potential as kinase inhibitors and antimicrobial agents. The following sections and tables summarize the available data.
Kinase Inhibitory Activity
While specific data for this compound is not detailed, related compounds have shown inhibitory activity against kinases. For example, 5-Bromo-2-methyl-3-nitropyridine has been utilized in the synthesis of MLN0905, a PLK1 inhibitor.[3] The pyridine core, particularly when functionalized with electron-withdrawing groups, is a common scaffold in kinase inhibitor design.[4]
Antimicrobial and Anti-Thrombolytic Activities
A study on a series of pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine revealed interesting biological activities.[1] These analogs, which differ from the core topic compound by the position of the methyl and amino groups and the absence of a nitro group, provide insights into the potential for this scaffold.
Table 1: Anti-Thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Analogs [1]
| Compound | Aryl Substituent | % Clot Lysis |
| 4a | 4-Methylphenyl | 21.51 |
| 4b | 4-Methoxyphenyl | 41.32 |
| 4c | 4-Chlorophenyl | Lowest Activity |
| 4g | 3-Nitrophenyl | 29.21 |
Table 2: Biofilm Inhibition against E. coli by N-acetylated 5-Aryl-2-methylpyridin-3-amine Analogs [1]
| Compound | Aryl Substituent | % Biofilm Inhibition |
| 4f | 4-Fluorophenyl | 91.95 |
| 4a | 4-Methylphenyl | 87.36 |
| 4e | 4-Bromophenyl | 87.09 |
| 4i | 3,4-Difluorophenyl | 86.48 |
| 4d | 4-Iodophenyl | 84.30 |
| 4b | 4-Methoxyphenyl | 83.90 |
| 4g | 3-Nitrophenyl | 83.62 |
| 4c | 4-Chlorophenyl | 82.97 |
| 4h | 4-Iodophenyl (different isomer) | Lowest Activity |
From these tables, it can be inferred that for this particular series of 5-aryl-2-methylpyridin-3-amine derivatives:
-
The nature of the aryl substituent at the 5-position significantly influences both anti-thrombolytic and antibacterial activities.
-
For anti-thrombolytic activity, the presence of a methoxy group on the phenyl ring (4b ) was most favorable.
-
For biofilm inhibition, a fluoro substituent on the phenyl ring (4f ) resulted in the highest activity.
-
The N-acetylation of the amino group appears to be a key feature for the observed biological activities in this series.
Experimental Protocols
General Procedure for Suzuki Cross-Coupling Reaction[1]
A mixture of the 5-bromopyridine derivative (1 equivalent), the respective arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₃PO₄ (2 equivalents) in a 4:1 mixture of 1,4-dioxane and water is heated at 85-95 °C under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, filtered, and diluted with ethyl acetate. The organic layer is then concentrated, and the crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
Anti-Thrombolytic Activity Assay[1]
Venous blood is drawn from healthy human volunteers and transferred to pre-weighed sterile microcentrifuge tubes. The tubes are incubated at 37 °C for 45 minutes to allow for clot formation. After clot formation, the serum is completely removed, and the tubes are weighed again to determine the clot weight. A specified concentration of the test compound is added to each tube containing the pre-formed clot. The tubes are then incubated at 37 °C for 90 minutes. The released fluid is removed, and the tubes are weighed again to determine the remaining clot weight. The percentage of clot lysis is calculated using the following formula:
% Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100
Biofilm Inhibition Assay[1]
The assay is performed in 96-well microtiter plates. A bacterial suspension of Escherichia coli is prepared in Luria-Bertani (LB) broth. The test compounds are added to the wells at a specific concentration. The bacterial suspension is then added to the wells, and the plates are incubated at 37 °C for 24 hours. After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining adherent biofilm is stained with crystal violet. The stain is then solubilized with an appropriate solvent, and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated control wells.
Caption: Workflow for the anti-thrombolytic and biofilm inhibition assays.
Conclusion
The available data on analogs of this compound suggests that the 5-bromo-3-nitropyridine scaffold is a promising starting point for the development of new biologically active molecules. The synthetic versatility of this core allows for extensive chemical modifications at the 2-amino and 5-bromo positions, which in turn can significantly modulate biological activity. The SAR information, although derived from structurally related series, indicates that the nature of the substituent at the 5-position plays a crucial role in determining the potency and type of biological response. Further focused studies on this compound and its close analogs are warranted to fully elucidate their therapeutic potential and establish a more comprehensive SAR profile.
References
A Comparative Guide to Chiral Separation of 5-Bromo-N-methyl-3-nitropyridin-2-amine Derivatives
Introduction to Chiral Separation Techniques
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in chromatographic methods.[3] These CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes, leading to different retention times and enabling their separation.[3] The most prevalent techniques for this purpose are chiral HPLC and chiral SFC.[4][5]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations, offering a wide variety of commercially available CSPs and versatile operating modes, including normal-phase, reversed-phase, and polar organic.[1][6][7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly popular due to their broad applicability.[6]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[5][8] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including faster analysis times, reduced consumption of organic solvents, and lower backpressure.[5][8][9]
Comparison of Chiral HPLC and Chiral SFC
The choice between HPLC and SFC for the chiral separation of 5-Bromo-N-methyl-3-nitropyridin-2-amine derivatives will depend on several factors, including the specific properties of the derivative, the desired throughput, and environmental considerations. Below is a comparative summary of the two techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic solvents (e.g., hexane, ethanol, isopropanol) or aqueous buffers. | Supercritical Carbon Dioxide (CO2) with a co-solvent (modifier).[5][8] |
| Analysis Speed | Generally slower due to higher mobile phase viscosity. | Typically 3 to 5 times faster than HPLC due to lower viscosity and higher diffusivity of the mobile phase.[8][10] |
| Solvent Consumption | Higher consumption of often toxic and flammable organic solvents.[8] | Significantly lower consumption of organic solvents, making it a "greener" technique.[5][8] |
| Column Equilibration | Can be time-consuming, especially when switching between mobile phases. | Faster column equilibration times.[9] |
| Cost | Can have higher operational costs due to solvent purchase and disposal. | Lower operational costs due to reduced solvent usage.[10] |
| Applicability | Broadly applicable to a wide range of compounds.[1] | Particularly well-suited for the separation of basic compounds and amenable to high-throughput screening.[10] |
| Method Development | Can be a trial-and-error process, though systematic screening strategies exist.[4] | Method development can also be iterative, but screening approaches are well-established.[5] |
Experimental Protocols: A General Approach
While a specific, validated method for the chiral separation of this compound is not available, the following protocols outline a general approach for developing a separation method based on best practices for similar compounds.
Chiral HPLC Method Development Protocol
-
Column Screening: Begin by screening a selection of polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H) under normal-phase conditions.[4]
-
Mobile Phase Screening:
-
For normal phase, use mobile phases consisting of n-hexane with an alcohol modifier such as isopropanol or ethanol.[4]
-
For basic compounds like the target molecule, the addition of a small percentage (e.g., 0.1% v/v) of an amine additive like diethylamine (DEA) to the mobile phase is often necessary to improve peak shape and resolution.[4]
-
-
Optimization: Once initial separation is observed, optimize the resolution by adjusting the ratio of hexane to the alcohol modifier and the concentration of the amine additive. The flow rate and temperature can also be fine-tuned.
-
Detection: Utilize a UV detector set at a wavelength where the compound exhibits strong absorbance.
Chiral SFC Method Development Protocol
-
Column Screening: Screen the same set of polysaccharide-based CSPs as in the HPLC approach. These columns are often compatible with both techniques.
-
Co-solvent (Modifier) Screening: Use a polar organic solvent, typically methanol or ethanol, as a modifier for the supercritical CO2 mobile phase.
-
Additive Screening: For basic analytes, incorporate a basic additive such as isopropylamine (IPA) or diethylamine (DEA) into the modifier.[10]
-
Optimization: Optimize the separation by adjusting the percentage of the co-solvent, the type and concentration of the additive, the backpressure, and the temperature.[9]
-
Detection: UV detection is standard.
Illustrative Diagrams
Caption: A generalized workflow for the development of a chiral separation method.
Caption: Logical relationships influencing chiral separation outcomes.
Conclusion
The successful chiral separation of this compound derivatives is highly probable using either chiral HPLC or chiral SFC with polysaccharide-based stationary phases. Chiral SFC presents a compelling alternative to traditional HPLC, offering significant advantages in speed and sustainability.[5][8] A systematic screening approach, evaluating a range of chiral stationary phases and mobile phase compositions, will be crucial for developing a robust and efficient separation method. The inclusion of a basic additive in the mobile phase will likely be essential for achieving good peak shapes and resolution for these aminopyridine derivatives.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fagg.be [fagg.be]
- 6. benchchem.com [benchchem.com]
- 7. sfera.unife.it [sfera.unife.it]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-N-methyl-3-nitropyridin-2-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 5-Bromo-N-methyl-3-nitropyridin-2-amine and its primary analog, 2-Amino-5-bromo-3-nitropyridine. Understanding the mass spectral characteristics of these compounds is crucial for reaction monitoring, purity assessment, and metabolic studies in drug discovery and development. While experimental mass spectrometry data for this compound is not publicly available, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and available data for analogous structures.
Comparison of Mass Spectrometric Data
The primary difference in the mass spectra of this compound and 2-Amino-5-bromo-3-nitropyridine is the molecular weight, owing to the presence of a methyl group on the amino functionality of the target compound. This seemingly minor structural change can lead to distinct fragmentation pathways, providing a basis for their differentiation.
| Feature | This compound (Predicted) | 2-Amino-5-bromo-3-nitropyridin-2-amine (Experimental)[1][2] |
| Molecular Formula | C₆H₆BrN₃O₂ | C₅H₄BrN₃O₂ |
| Molecular Weight | 231.04 g/mol | 218.01 g/mol [1][3] |
| [M]+• (m/z) | 231/233 (due to Br isotopes) | 217/219 (due to Br isotopes)[1] |
| Key Fragment Ions (m/z) | 216/218 ([M-CH₃]⁺), 185/187 ([M-NO₂]⁺), 154 ([M-Br]⁺), 108 ([M-Br-NO₂]⁺) | 201/203 ([M-NH₂]⁺), 171/173 ([M-NO₂]⁺), 139 ([M-Br]⁺), 93 ([M-Br-NO₂]⁺) |
| Predicted Base Peak | m/z 216/218 | m/z 92[1] |
Note: The predicted data for this compound is based on theoretical calculations and common fragmentation patterns observed for similar compounds. Experimental verification is recommended.
Experimental Protocols
A standard protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This method is suitable for identifying and differentiating the title compound and its analogs.
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split injection).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
-
Visualizing Experimental Workflows and Fragmentation Pathways
The following diagrams illustrate the general workflow for mass spectrometry analysis and the predicted fragmentation pathway for this compound.
Caption: General workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-N-methyl-3-nitropyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive operational and disposal plan for 5-Bromo-N-methyl-3-nitropyridin-2-amine (CAS Number: 70232-59-6), a compound that, due to its brominated and nitrated pyridine structure, requires careful handling as hazardous waste. Adherence to these procedures is essential for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Assessment
Quantitative Data Summary for Disposal Planning
The following table summarizes key information for the safe disposal of this compound, with data extrapolated from structurally related compounds.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound) | [4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [1][4] |
| Handling Location | Certified Chemical Fume Hood | [5] |
| Waste Container | Labeled, sealed, compatible container (e.g., HDPE) | [4] |
| Recommended Disposal Method | High-temperature incineration by a licensed facility | [6] |
| Incompatible Waste Streams | Strong oxidizing agents, strong acids, strong bases | [2][7] |
| Spill Cleanup Absorbent | Inert, non-combustible material (e.g., vermiculite, sand) | [1][4] |
Detailed Protocol for Disposal
The proper disposal of this compound must be carried out in a systematic and compliant manner. The following step-by-step protocol should be followed:
1. Waste Segregation and Collection:
- Solid Waste: Collect unreacted this compound, contaminated spatulas, weighing papers, and other solid materials in a designated hazardous waste container for halogenated organic solids.
- Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.[4]
- Contaminated Labware: Disposable glassware or plasticware that has come into contact with the compound should be placed in the solid halogenated waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as halogenated liquid waste.[1]
- Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag for solid waste.
2. Waste Container Labeling:
- All waste containers must be clearly and securely labeled with the words "Hazardous Waste."
- The label must include the full chemical name: "this compound" and its CAS number "70232-59-6."
- Indicate the primary hazards (e.g., "Irritant," "Toxic").
- Note the date when the waste was first added to the container.
3. Storage of Waste:
- Waste containers must be kept tightly sealed at all times, except when adding waste.[3]
- Store the labeled waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[4]
- The storage area should be well-ventilated.
4. Arranging for Final Disposal:
- Once a waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
- Do not attempt to dispose of this chemical down the drain or in regular trash.
5. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1][4]
- Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
- Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Comprehensive Safety and Handling Guide for 5-Bromo-N-methyl-3-nitropyridin-2-amine
Disclaimer: This document provides safety and logistical information based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 5-Bromo-N-methyl-3-nitropyridin-2-amine was not available. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide offers essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[2]
Hazard Pictogram:
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles.[4][5][6] A face shield is required when there is a risk of splashing or explosion.[4][5] | Must meet ANSI Z87.1 standard.[4][5] Ensure a proper fit. |
| Skin/Body | Chemical-resistant laboratory coat.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4] | Nomex® or similar flame-resistant lab coats are recommended.[4] Avoid polyester or acrylic clothing.[4] |
| Hands | Disposable nitrile or neoprene gloves.[4][6] | Inspect gloves for any damage before use. Change gloves immediately upon contamination. Wash hands thoroughly after removing gloves.[2] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1][5] | If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4] A formal respiratory protection program is required for respirator use.[4][5] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict protocols is essential for minimizing risk.
1. General Handling Protocol:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, with operations involving solids or potential for aerosol generation performed in a certified chemical fume hood.[1][5] Eyewash stations and safety showers must be readily accessible.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
2. Spill Response Protocol:
-
Immediate Actions: Evacuate the area if the spill is large or in a poorly ventilated space. Alert colleagues and the laboratory supervisor.
-
Small Spills (Solid): For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2]
-
Personal Protection: Spill cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation occurs.[2] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
-
Waste Collection: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program.[2][3] Do not dispose of it down the drain or with general laboratory trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
